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  • Product: Fmoc-N-Me-D-Dap(Boc)-OH

Core Science & Biosynthesis

Foundational

difference between Fmoc-Dap(Boc)-OH and Fmoc-N-Me-Dap(Boc)-OH

Technical Guide: Fmoc-Dap(Boc)-OH vs. Fmoc-N-Me-Dap(Boc)-OH in Peptide Therapeutics Executive Summary In the landscape of peptidomimetics and drug design, the distinction between Fmoc-Dap(Boc)-OH and Fmoc-N-Me-Dap(Boc)-O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Fmoc-Dap(Boc)-OH vs. Fmoc-N-Me-Dap(Boc)-OH in Peptide Therapeutics

Executive Summary

In the landscape of peptidomimetics and drug design, the distinction between Fmoc-Dap(Boc)-OH and Fmoc-N-Me-Dap(Boc)-OH represents the crossover from standard solid-phase peptide synthesis (SPPS) to advanced backbone engineering.[1]

While both molecules introduce a diamino functionality (acting as short-chain Lysine analogs), the


-methylated  variant (N-Me-Dap) is a strategic tool used to alter the physicochemical landscape of the peptide.[1] It introduces steric clash, removes a hydrogen bond donor, and drastically improves proteolytic stability and membrane permeability. However, this modification imposes a "synthetic penalty," requiring specialized high-energy coupling protocols to overcome the lowered nucleophilicity of the secondary amine.

Part 1: Molecular Architecture & Physicochemical Comparison

The fundamental difference lies in the alpha-amine (


).[1] This single methyl group dictates the folding behavior and synthetic reactivity of the entire peptide chain.
Comparative Data Table
FeatureFmoc-Dap(Boc)-OH Fmoc-N-Me-Dap(Boc)-OH
Full Name

-Fmoc-

-Boc-L-2,3-diaminopropionic acid

-Fmoc-

-Methyl-

-Boc-L-2,3-diaminopropionic acid
Backbone Amine Primary (

)
Secondary (

)
Side Chain Primary Amine (Protected by Boc)Primary Amine (Protected by Boc)
H-Bond Capability Donor (Amide NH) & Acceptor (Carbonyl)Acceptor Only (Amide N is methylated)
Conformation Trans-amide preference (Standard)Increased Cis-amide population; Restricted

angles
Synthetic Difficulty Low (Standard SPPS)High (Steric hindrance; reduced nucleophilicity)
Primary Utility Functional handle (Bio-conjugation, Crosslinking)ADME Optimization (Stability, Permeability)

Part 2: Synthetic Implications & Protocols

The incorporation of Fmoc-N-Me-Dap(Boc)-OH requires a deviation from standard SPPS protocols.[1] The methyl group creates significant steric hindrance, making the nitrogen electron-rich but sterically inaccessible.

The "Difficult Coupling" Phenomenon

There are two distinct challenges when using the N-methylated variant:

  • Coupling of the Residue: Activating Fmoc-N-Me-Dap(Boc)-OH and coupling it to the growing chain is generally manageable but prone to racemization due to the high activation energy required.[1]

  • Coupling to the Residue (The Critical Bottleneck): Once Fmoc-N-Me-Dap is on the resin and deprotected, you are left with a secondary methylamine .[1] Coupling the next amino acid onto this site is notoriously difficult due to steric bulk.

Visualizing the Synthetic Decision Tree

SynthesisWorkflow Start Select Residue CheckType Is it N-Methylated? Start->CheckType Standard Standard Fmoc-Dap(Boc)-OH CheckType->Standard No NMe Fmoc-N-Me-Dap(Boc)-OH CheckType->NMe Yes StdCond Reagents: HBTU/DIC + DIPEA Time: 30-60 min Temp: RT Standard->StdCond StdCheck QC: Kaiser Test (Blue = Incomplete) StdCond->StdCheck NMeCond Reagents: HATU/HOAt or COMU Base: DIPEA/TMP (Collidine) Time: 2x 2 hours (Double Couple) NMe->NMeCond NextStep Coupling NEXT Residue onto N-Me-Dap NMeCond->NextStep Difficult CRITICAL BOTTLENECK: Secondary Amine Nucleophile NextStep->Difficult AdvCond Reagents: PyBrOP, PyAOP, or HATU Solvent: DMF/NMP (1:1) Temp: 50°C (Microwave optional) Difficult->AdvCond NMeCheck QC: Chloranil/Isatin Test (Kaiser Test INVALID) AdvCond->NMeCheck

Figure 1: Decision tree illustrating the divergence in synthetic protocols. Note the specific requirement for non-standard QC tests (Chloranil) for the N-methylated variant.

Experimental Protocols

Protocol A: Standard Coupling (Fmoc-Dap(Boc)-OH) Use this for standard side-chain functionalization.[1]

  • Resin Swelling: DCM (20 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Activation: Dissolve 3.0 eq Fmoc-Dap(Boc)-OH and 2.9 eq HBTU in DMF. Add 6.0 eq DIPEA.[1]

  • Coupling: Shake for 45 minutes at Room Temperature (RT).

  • Monitoring: Perform Kaiser Test. If beads are colorless, proceed.

Protocol B: High-Efficiency Coupling (Fmoc-N-Me-Dap(Boc)-OH) Use this to overcome steric hindrance and secondary amine low reactivity.[1]

  • Resin Swelling: DMF/NMP (1:1) to improve chain solvation.

  • Deprotection: 20% Piperidine in DMF (Standard).[1] Note: Monitor for "deletion sequences" as N-Me peptides can aggregate.[1]

  • Coupling of N-Me-Dap:

    • Reagent: COMU or HATU (0.95 eq relative to AA) + HOAt (additive to reduce racemization).[1]

    • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (limited amount to keep pH < 8).[1]

    • Time: 2 hours.

  • Coupling to N-Me-Dap (The Next Residue):

    • This is the hardest step.

    • Reagent: PyBrOP or HATU (High reactivity required).[1]

    • Conditions: Double coupling is mandatory.[1]

    • Microwave Assistance: 50°C for 15 mins is highly recommended if available.[1]

  • Monitoring: Chloranil Test (Acetaldehyde + Chloranil).

    • Positive (Uncoupled): Dark Blue/Green beads.[1]

    • Negative (Coupled): Colorless/Yellowish beads.[1]

    • Warning: The standard Kaiser test will yield a false negative because it does not react with secondary amines.

Part 3: Functional Impact in Drug Design

Why endure the synthetic difficulty of N-methylation? The payoff lies in the pharmacokinetic (PK) profile.

Proteolytic Stability

Peptide bonds (amide bonds) are the primary targets of proteases in the serum (e.g., chymotrypsin).

  • Mechanism: Proteases require a specific conformation and hydrogen bonding network to hydrolyze the bond.

  • N-Me Effect: The methyl group sterically blocks the enzyme's active site access to the scissile bond.[2] Furthermore, it removes the H-bond donor (

    
    ), preventing the formation of the transition state required for hydrolysis.
    
Membrane Permeability (Bioavailability)
  • The Problem: Peptides are generally polar and solvated by water, making passive diffusion across the lipid bilayer difficult.

  • N-Me Effect:

    • Lipophilicity: The methyl group adds hydrophobicity.

    • Solvent Shielding: By removing the amide proton, the energy penalty for desolvation (shedding water molecules to enter the membrane) is reduced. This is often called the "Chameleon Effect," where the peptide folds to bury polar groups, facilitating transport.

Visualizing the Pharmacological Advantage

PK_Impact Mod N-Methylation (Backbone) Steric Steric Bulk (CH3) Mod->Steric HBond Remove H-Bond Donor Mod->HBond Conf Conformational Constraint Mod->Conf Proteolysis Blocks Protease Access Steric->Proteolysis Permeability Increases Lipophilicity HBond->Permeability Desolvation Lowers Desolvation Energy HBond->Desolvation Conf->Proteolysis Result Enhanced Oral Bioavailability & Half-life Proteolysis->Result Permeability->Result Desolvation->Result

Figure 2: Mechanistic pathway showing how N-methylation translates to improved Pharmacokinetic (PK) properties.[1]

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1]

  • Bachem. (2024).[1] Peptide Coupling Reagents: A Guide to Efficiency. Bachem Technical Guides. Link

  • Di Gioia, M. L., Leggio, A., & Liguori, A. (2016). N-Methylated Amino Acids in Peptide Synthesis: Coupling Reagents and Methods. Current Medicinal Chemistry. Link

  • Merck/Sigma-Aldrich. (2024).[1] Product Specification: Fmoc-Dap(Boc)-OH. Sigma-Aldrich Catalog.[1] Link[1]

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link[1]

Sources

Exploratory

The Strategic Incorporation of N-methyl-D-diaminopropionic Acid (N-methyl D-Dap): A Technical Guide for Advanced Peptidomimetics

Abstract The therapeutic application of native peptides is frequently hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and limited membrane permeability. Peptidomimetics, mol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic application of native peptides is frequently hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and limited membrane permeability. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising avenue to overcome these limitations. A key strategy in modern peptidomimetic design is the site-specific incorporation of unnatural amino acids. This technical guide provides an in-depth exploration of N-methyl-D-diaminopropionic acid (N-methyl D-Dap), a unique building block that combines the advantages of both N-methylation and D-configuration to impart superior stability and conformational control. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptide modification strategies to create next-generation therapeutics.

Introduction: The Peptidomimetic Imperative

Peptides are highly valued as therapeutic leads due to their exceptional specificity and potency. However, their translation into effective drugs is often challenging. The peptide backbone contains amide bonds that are readily recognized and cleaved by proteases, leading to a short in-vivo half-life.[1][2][3][4] Furthermore, the high density of hydrogen bond donors and acceptors in a typical peptide chain hinders its ability to passively diffuse across cell membranes.

Peptidomimetic chemistry seeks to address these liabilities by introducing targeted modifications that retain the desired biological activity while improving drug-like properties.[5] One of the most powerful and versatile of these modifications is the N-methylation of the peptide backbone, a strategy inspired by successful natural products like the immunosuppressant cyclosporine, which features seven N-methylated amide bonds.[1][6][7]

N-methyl D-Dap: A Multifunctional Building Block

N-methyl-D-diaminopropionic acid (N-methyl D-Dap) is a non-proteinogenic amino acid that offers a dual-pronged approach to enhancing peptide properties. It combines two critical modifications in a single residue:

  • N-methylation: The addition of a methyl group to the backbone amide nitrogen.

  • D-configuration: The use of the non-natural D-enantiomer of the amino acid.

The synergy of these two features provides a powerful tool for peptide engineers.

The Impact of N-Methylation

N-methylation of the amide bond introduces a methyl group that sterically shields the adjacent carbonyl group from the approach of proteolytic enzymes, thereby significantly enhancing metabolic stability.[3][8][9] This modification also removes a hydrogen bond donor, which has two profound consequences:

  • Improved Membrane Permeability: By reducing the hydrogen bonding capacity, N-methylation increases the lipophilicity of the peptide, which can lead to improved passive diffusion across cellular membranes.[1][2][10]

  • Conformational Constraint: The removal of the amide proton eliminates the possibility of forming a hydrogen bond, while the steric bulk of the methyl group restricts the rotation around the peptide backbone's dihedral angles (Φ and Ψ).[9][11] This pre-organizes the peptide into a more defined conformation, which can lock it into its bioactive shape, reduce the entropic penalty of binding, and potentially increase receptor affinity and selectivity.[11]

The Advantage of D-Configuration

Proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids.[4] The incorporation of a D-amino acid creates a stereochemistry that is not recognized by these enzymes, rendering the adjacent peptide bonds highly resistant to proteolysis.[4][12] The use of D-amino acids is a well-established strategy to increase the in-vivo half-life of therapeutic peptides.[12]

The Synergistic Effect of N-methyl D-Dap

By combining N-methylation and a D-configuration, N-methyl D-Dap provides a robust solution for stabilizing a peptide backbone. The D-configuration protects against proteolysis at the C-terminal peptide bond, while the N-methylation protects the N-terminal peptide bond. This dual protection at a single residue position makes it a highly efficient tool for enhancing peptide stability. Furthermore, the inherent conformational constraints of both modifications can be used to induce specific secondary structures, such as beta-turns, which are often critical for biological activity.

Synthesis and Incorporation into Peptides

The successful application of N-methyl D-Dap in peptidomimetics relies on its efficient synthesis and incorporation into peptide sequences. This is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14][15]

Synthesis of Fmoc-protected N-methyl D-Dap

The key building block for SPPS is the orthogonally protected amino acid derivative. For N-methyl D-Dap, this would typically be Fmoc-Nα-methyl-D-Dap(side-chain protection)-OH. The side-chain amino group of diaminopropionic acid must also be protected with a group that is stable to the Fmoc deprotection conditions (e.g., a Boc or Mtt group). A general synthetic approach can be adapted from established methods for N-methylation of amino acids.[16]

A practical method involves the synthesis of the Fmoc-N-methyl amino acid on a solid support, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[16]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-methyl-D-Dap(Boc)-OH

  • Resin Loading: Swell 2-CTC resin in anhydrous Dichloromethane (DCM). Add 3 equivalents of Fmoc-D-Dap(Boc)-OH and 9 equivalents of Diisopropylethylamine (DIEA). Stir for 2 hours. Wash the resin with DCM and dry.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.

  • N-Methylation: Dissolve the deprotected resin-bound amino acid in a solution of dimethyl sulfate or methyl iodide in DMF. Add a non-nucleophilic base such as DBU. The reaction progress can be monitored by a Kaiser test (which should remain negative).

  • Fmoc Protection: After methylation is complete, treat the resin with 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM to protect the newly formed secondary amine.[16]

  • Cleavage from Resin: Cleave the final product from the 2-CTC resin using a mild solution of 1% Trifluoroacetic acid (TFA) in DCM.[16] The product can then be purified by chromatography.

Incorporation into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[9] This can lead to slow and incomplete coupling reactions.

Workflow for Incorporating N-methyl D-Dap into a Peptide Sequence

SPPS_Workflow cluster_spps SPPS Cycle for N-methyl D-Dap Incorporation cluster_coupling Coupling Details Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Step Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Next_Cycle Continue to Next Amino Acid Capping->Next_Cycle Building_Block Fmoc-N-methyl-D-Dap(Boc)-OH Building_Block->Coupling Activator High-Efficiency Activator (e.g., HATU, COMU) Activator->Coupling Base Non-nucleophilic Base (e.g., DIEA, Collidine) Base->Coupling

Caption: SPPS workflow for the incorporation of N-methyl D-Dap.

Optimized Coupling Protocol for N-methylated Residues:

  • Activation: Use highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[7] These reagents form highly reactive activated esters that can overcome the steric hindrance.

  • Longer Coupling Times: Extend reaction times (e.g., 2-4 hours or even overnight) to ensure the reaction goes to completion.

  • Double Coupling: Perform the coupling step twice to maximize the yield.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines before proceeding. Note that the Kaiser test will not detect the unreacted secondary amine of the N-methylated residue.

Applications and Case Studies

The strategic placement of N-methyl D-Dap can be used to fine-tune the properties of a peptide lead. The following table summarizes the expected impact of this modification.

PropertyImpact of N-methyl D-Dap IncorporationRationale
Proteolytic Stability Significantly IncreasedCombination of steric hindrance from the N-methyl group and non-recognition of the D-stereocenter by proteases.[3][4][8][12]
Cell Permeability Potentially IncreasedReduction of hydrogen bond donor capacity increases lipophilicity.[1][2]
Receptor Affinity Context-DependentConformational restriction can pre-organize the peptide into its bioactive conformation, increasing affinity. However, it can also introduce unfavorable steric clashes.[11]
Solubility Potentially DecreasedIncreased lipophilicity may reduce solubility in aqueous buffers. This needs to be evaluated on a case-by-case basis.
Synthesis Complexity IncreasedRequires specialized building blocks and optimized, more challenging coupling protocols during SPPS.[9]

Hypothetical Case Study: Stabilizing an Antimicrobial Peptide (AMP)

Consider a cationic antimicrobial peptide with a sequence susceptible to trypsin cleavage at Lysine (K) and Arginine (R) residues.

  • Problem: The peptide shows potent in-vitro activity but is rapidly degraded in serum, limiting its in-vivo efficacy.

  • Strategy: Replace a key Lysine residue with N-methyl D-Dap(Boc). The side chain of D-Dap can be further functionalized to carry a positive charge, mimicking the lysine side chain.

  • Expected Outcome: The resulting peptidomimetic would be resistant to trypsin cleavage at the modification site due to both the N-methylation and the D-configuration.[12][17] The conformational constraint may also stabilize a helical structure important for membrane disruption, potentially maintaining or even enhancing antimicrobial activity.

Conclusion and Future Outlook

N-methyl D-Dap is a powerful, albeit synthetically challenging, building block for the creation of advanced peptidomimetics. The combination of N-methylation and D-stereochemistry in a single residue provides a robust strategy to overcome the primary liabilities of peptide therapeutics, namely proteolytic instability and poor bioavailability. By providing localized, high-level protection and conformational control, N-methyl D-Dap allows for the precise tuning of a peptide's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18] As the demand for potent and stable peptide-based drugs continues to grow, the strategic application of multifunctional building blocks like N-methyl D-Dap will be indispensable in the development of the next generation of therapeutics.

References

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Available at: [Link]

  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. Available at: [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 55-63. Available at: [Link]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Main, E. R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology. Available at: [Link]

  • D'Acunto, C., et al. (2023). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 28(13), 5087. Available at: [Link]

  • Romanowska, A., et al. (2024). Polymers of functionalized diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells. Scientific Reports, 14(1), 13327. Available at: [Link]

  • Nowick Laboratory. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Vlieghe, P., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Pharmaceuticals, 14(9), 859. Available at: [Link]

  • Kumar, V., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. International Journal of Molecular Sciences, 25(11), 6031. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 757-769. Available at: [Link]

  • Liu, K., et al. (2017). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Chemistry - An Asian Journal, 12(4), 450-454. Available at: [Link]

  • Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. Available at: [Link]

  • Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 586242. Available at: [Link]

  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. OUCI. Available at: [Link]

  • Humpola, M. V., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Antibiotics, 12(5), 821. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Protection &amp; Synthesis Strategy using Fmoc-N-Me-D-Dap(Boc)-OH

Executive Summary This guide details the strategic application of Fmoc-N-Me-D-Dap(Boc)-OH (Fmoc-N-α-methyl-D-2,3-diaminopropionic acid, side-chain Boc) in Solid-Phase Peptide Synthesis (SPPS).[1][2] This building block o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of Fmoc-N-Me-D-Dap(Boc)-OH (Fmoc-N-α-methyl-D-2,3-diaminopropionic acid, side-chain Boc) in Solid-Phase Peptide Synthesis (SPPS).[1][2]

This building block offers two distinct advantages for drug discovery:

  • N-Methylation: Improves metabolic stability (protease resistance) and membrane permeability by reducing hydrogen bond donors.[1][2]

  • Dap Side Chain: Provides a handle for branching, cyclization, or cationic interaction, orthogonally protected with Boc.

However, the


-methyl group introduces significant steric hindrance, making the elongation of the peptide chain after this residue the critical bottleneck. This note provides a validated protocol to overcome these steric barriers and prevent common side reactions like diketopiperazine (DKP) formation.

Strategic Framework: Orthogonality & Sterics

The successful use of Fmoc-N-Me-D-Dap(Boc)-OH relies on understanding the interplay between chemical orthogonality (protection groups) and kinetic inhibition (steric hindrance).[1][2]

The Orthogonal Logic

The system utilizes a three-dimensional orthogonal scheme:

  • Dimension 1 (

    
    -Amine): Fmoc  (Base-labile).[1][2] Removed by piperidine to allow chain growth.[2]
    
  • Dimension 2 (Side Chain): Boc (Acid-labile).[1][2] Stable to piperidine; removed by TFA during final cleavage.[2][3]

  • Dimension 3 (C-Terminus/Resin): Acid-labile Linker (e.g., Wang, Rink Amide, 2-CTC).[1][2] Cleaved by TFA.[2][4]

The Steric Challenge (N-Methylation)

The


-methyl group on the 

-amine drastically reduces the nucleophilicity of the amine during the next coupling step. Standard coupling protocols (e.g., HBTU/DIC) often fail here, leading to deletion sequences.
Visualizing the Workflow

The following diagram illustrates the critical decision points and orthogonal deprotection pathways.

OrthogonalStrategy cluster_0 Phase 1: Incorporation cluster_1 Phase 2: The Critical Junction cluster_2 Phase 3: Final Deprotection Start Resin-Bound Peptide Couple1 Couple Fmoc-N-Me-D-Dap(Boc)-OH (Standard HATU/DIEA) Start->Couple1 FmocRem1 Fmoc Removal (20% Piperidine) Couple1->FmocRem1 Intermed H-N(Me)-D-Dap(Boc)-Peptide-Resin (Secondary Amine) FmocRem1->Intermed Risk RISK: Diketopiperazine (DKP) (If C-term is dipeptide) Intermed->Risk Slow Coupling Couple2 CRITICAL COUPLING Requires: HATU/HOAt or PyBrOP Double Coupling Intermed->Couple2 High Efficiency Protocol FullPep Full Protected Peptide Couple2->FullPep TFA TFA Cocktail Cleavage (95% TFA) FullPep->TFA Final Final Peptide (Dap side chain free) TFA->Final Removes Boc & Resin

Figure 1: Workflow for incorporating Fmoc-N-Me-D-Dap(Boc)-OH, highlighting the critical coupling step to the secondary amine.

Detailed Protocols

Materials & Reagents[2][5][6]
  • Building Block: Fmoc-N-Me-D-Dap(Boc)-OH.[1][2][5]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).[1][2]

  • Base: DIEA (Diisopropylethylamine).[2][6][7][8]

  • Solvent: DMF (anhydrous).[2]

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended if the N-Me residue is at the C-terminus to prevent DKP formation [1].[1][2]

Protocol A: Coupling Fmoc-N-Me-D-Dap(Boc)-OH to the Resin/Peptide

This step attaches the N-Me residue to the growing chain.[1][2] The difficulty is low to moderate.

  • Activation: Dissolve Fmoc-N-Me-D-Dap(Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

  • Base Addition: Add DIEA (6.0 eq). Activate for 30–60 seconds (do not over-activate to avoid racemization).

  • Coupling: Add solution to the resin.[6][8] Shake for 45–60 minutes at Room Temperature (RT).

  • Monitoring: Standard Kaiser test works here (primary amine on resin).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Fmoc Removal (The DKP Danger Zone)

N-alkylated amino acids favor a cis-amide conformation, promoting back-biting to form Diketopiperazines (DKP), especially at the dipeptide stage.[1][2]

  • Reagent: Use 20% Piperidine in DMF.

  • Modification for DKP Prevention: If the N-Me residue is the second residue from the C-terminus:

    • Use short deprotection cycles (e.g., 2 x 3 min) instead of standard 2 x 10 min.

    • Alternatively, use DBU (2%) + Piperazine (5%) in DMF, which is faster and less likely to promote DKP than piperidine alone [2].[2][9]

  • Wash: Extensive washing with DMF and DCM (5x each) is crucial to remove base traces before the difficult coupling.

Protocol C: Coupling onto the N-Methyl Group (The Critical Step)

This is the most difficult step. The secondary amine is sterically hindered.[6] Standard HBTU/DIC will likely fail.

Recommended System: HATU/HOAt [2]

  • Equivalents: Use 5.0 eq of the incoming Fmoc-Amino Acid.

  • Activator: Use 5.0 eq HATU and 5.0 eq HOAt . The addition of HOAt enhances the reaction rate for hindered amines [3].

  • Base: Use 10.0 eq DIEA .

  • Reaction:

    • Dissolve AA, HATU, HOAt in DMF. Add DIEA.

    • Add to resin immediately.[2]

    • Double Couple: Perform the reaction twice (1 hour each).

    • Temperature: If possible, heat to 50°C (microwave or water bath) to overcome the steric barrier. Note: Do not heat if Cys or His are present to avoid racemization.

  • Monitoring: The Kaiser test is false negative for secondary amines. Use the Chloranil Test or p-Nitrophenyl Ester Test to verify coupling completion. Alternatively, perform a micro-cleavage and check via LC-MS.[1]

Analytical Data & Troubleshooting

Expected Mass Spectrometry Shifts

When analyzing the crude peptide, use these mass shifts to identify success vs. failure:

EventMass Shift (

Da)
Cause
Target Mass Calculated MW Successful synthesis.
Deletion (-AA) -(MW of Next AA)Failure to couple onto the N-Me group.[1][2]
DKP Formation -(MW of first 2 AAs)Dipeptide cleaved from resin as cyclic DKP.[1][2]
Incomplete Boc +100 DaIncomplete final deprotection (rare with TFA).[2]
+14 Da +14 DaMethylation artifact (unlikely with this block).
Troubleshooting Guide
IssueObservationRoot CauseSolution
Low Yield Large deletion peak in MS.[1][2]Steric hindrance of N-Me group.[1][2]Switch to PyBrOP or HATU/HOAt at 50°C. Perform triple coupling.
Missing Dipeptide Total loss of chain (if C-term).DKP formation during Fmoc removal.[2][9][10][11]Use 2-CTC resin (steric bulk prevents DKP).[1][2] Shorten Fmoc removal time.[2]
Racemization Split peaks in HPLC.Over-activation or high heat.[2]Reduce activation time (<1 min). Limit temp to 40°C for Cys/His sequences.
Incomplete Coupling Chloranil test positive (blue).[2]Secondary amine unreactive.[2]Use Sym-collidine instead of DIEA with HATU (less steric bulk).[1][2]

References

  • Merck Millipore. (n.d.).[2] N-Methylated Amino Acids for Preparing Peptides with Enhanced Proteolytic Stability.[1][2][12][13][14] Retrieved from [1][2]

  • Sampson, W. R., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[2] Retrieved from [1][2]

  • Aapptec. (n.d.).[2] Solid Phase Peptide Synthesis With N-Methyl Amino Acids: Technical Support Information Bulletin 1177.[1][2] Retrieved from [1][2]

  • PubChem. (n.d.).[2] Fmoc-N-Me-Dab(Boc)-OH Compound Summary. (Note: Structural analog reference). Retrieved from [1][2]

Disclaimer: These protocols are intended for research use only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Application

automated SPPS cycles for N-methylated diaminopropionic acid

Application Note: Automated SPPS Cycles for N-Methylated Diaminopropionic Acid (N-Me-Dap) Abstract This application note details the optimized Solid Phase Peptide Synthesis (SPPS) protocols for incorporating N-alpha-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Automated SPPS Cycles for N-Methylated Diaminopropionic Acid (N-Me-Dap)

Abstract

This application note details the optimized Solid Phase Peptide Synthesis (SPPS) protocols for incorporating N-alpha-methyl-L-2,3-diaminopropionic acid (N-Me-Dap) into peptide sequences. While N-methylation improves proteolytic stability and membrane permeability, it introduces significant steric hindrance that disrupts standard Fmoc synthesis cycles. This guide provides a self-validating workflow using Fmoc-N-Me-Dap(Alloc)-OH , focusing on overcoming the "difficult coupling" barrier at the secondary amine interface and ensuring orthogonal side-chain management.

Critical Analysis: The N-Me-Dap Challenge

The incorporation of N-Me-Dap presents a tripartite challenge in SPPS:

  • Steric Hindrance (The "Next" Coupling): The N-methyl group on the

    
    -amine creates a secondary amine. Coupling the subsequent amino acid onto this bulky, electron-rich secondary amine is the rate-limiting step. Standard HBTU/DIC protocols often fail here, leading to deletion sequences.
    
  • Monitoring Failure: The standard Kaiser (ninhydrin) test relies on primary amines.[1] It will yield a false negative (no color change) on an N-methylated terminus, potentially causing the operator to proceed despite incomplete deprotection.

  • Orthogonality: The

    
    -amine of Dap requires protection that is stable to Fmoc removal (piperidine) and acid cleavage (TFA), but removable for side-chain functionalization. The Alloc (Allyloxycarbonyl)  group is the industry standard here.
    

Strategic Protocol Design

Resin Selection & Loading[2]
  • Recommendation: Use Low-Loading Rink Amide MBHA or 2-Chlorotrityl Chloride (2-CTC) resin (0.2 – 0.4 mmol/g).

  • Rationale: N-methylated peptides are prone to aggregation ("beta-sheet" formation). High loading (>0.6 mmol/g) exacerbates steric crowding, causing synthesis collapse.

Coupling Reagents: The Hierarchy

Standard carbodiimides (DIC) are insufficient for the secondary amine interface.

  • Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt .

  • Modern Alternative: COMU with Oxyma Pure . COMU offers similar or superior reactivity to HATU with reduced risk of epimerization and explosive byproducts [1].

  • Base: DIPEA (Diisopropylethylamine).[2][3][4]

Thermal Energy
  • Microwave Irradiation: Essential.[3]

    • Standard AA: 75°C.

    • Cys/His: 50°C (to prevent racemization).

    • Coupling ONTO N-Me-Dap: 75°C is recommended to overcome the activation energy barrier of the secondary amine.

Detailed Experimental Protocol

Phase A: Coupling Fmoc-N-Me-Dap(Alloc)-OH

This step couples the modified residue to the growing chain. It is sterically demanding but manageable.

  • Activation:

    • Amino Acid: 5.0 eq Fmoc-N-Me-Dap(Alloc)-OH.

    • Activator: 4.9 eq HATU (or COMU).

    • Base: 10.0 eq DIPEA (2M in NMP).

    • Solvent: DMF or NMP.[3][4][5][6]

  • Cycle:

    • Microwave: 75°C for 5 minutes (Standard).

    • Note: If coupling to a bulky residue (e.g., Val, Ile), extend to 10 minutes or double couple.

Phase B: Fmoc Deprotection of N-Me-Dap

The secondary amine is generated here.

  • Reagent: 20% Piperidine + 0.1M Oxyma Pure in DMF.

    • Why Oxyma? It suppresses aspartimide formation and racemization during deprotection.

  • Cycle:

    • Step 1: 75°C for 30 seconds (Initial burst).

    • Step 2: 75°C for 3 minutes.

  • Validation (Crucial):

    • Do NOT use Kaiser Test.

    • Perform Chloranil Test:

      • Reagent: 2% Acetaldehyde in DMF + 2% p-Chloranil in DMF.

      • Positive Result (Free Secondary Amine): Beads turn Dark Blue/Green .[7][8]

      • Negative Result: Beads remain colorless/yellow.[1]

Phase C: Coupling the NEXT Amino Acid (The Bottleneck)

Coupling AA(n+1) onto the N-Me-Dap secondary amine.

  • Reagent Choice: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Stoichiometry:

    • AA / HATU / HOAt / DIPEA : 5 : 5 : 5 : 10.

  • Double Coupling Protocol (Mandatory):

    • Coupling 1: 75°C for 15 minutes.

    • Wash (DMF x 4).

    • Coupling 2: 75°C for 15 minutes (Fresh reagents).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.

Phase D: Orthogonal Alloc Removal (Optional/Post-Synthesis)

If the Dap side chain is needed for branching/cyclization:

  • Reagent: Pd(PPh3)4 (0.1 eq) + Phenylsilane (10 eq) in DCM.

  • Conditions: Shake at Room Temp for 2 x 30 mins under Argon.

  • Wash: DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate (to scavenge Palladium).

Visualization: Workflow & Logic

Figure 1: Automated Cycle Logic for N-Methylated Residues

SPPS_N_Me_Dap Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine/Oxyma) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple_Dap Couple Fmoc-N-Me-Dap(Alloc)-OH (HATU/DIPEA, 75°C) Wash1->Couple_Dap Deprotect_Me Fmoc Removal (N-Me) Generates Secondary Amine Couple_Dap->Deprotect_Me Test_Chloranil QC: Chloranil Test (Detects 2° Amine) Deprotect_Me->Test_Chloranil Test_Chloranil->Deprotect_Me Negative (Incomplete Fmoc Removal) Couple_Next Couple Next AA (Difficult) (HATU/HOAt, Double Couple, 75°C) Test_Chloranil->Couple_Next Positive (Blue/Green) Check_Next QC: Chloranil Test (Did it couple?) Couple_Next->Check_Next Cap Capping (Ac2O) Terminate Unreacted Chains Check_Next->Cap Positive (Incomplete Coupling) Continue Continue Synthesis Check_Next->Continue Negative (Colorless) Cap->Continue

Caption: Decision tree for SPPS cycles involving N-Me-Dap. Note the specific reliance on Chloranil testing for secondary amines.

Data Summary: Reagent Performance

ParameterStandard SPPSN-Me-Dap Optimized SPPS
Coupling Reagent HBTU / DICHATU / HOAt or COMU / Oxyma
Temperature RT or 50°C75°C (Microwave)
Monitoring Test Kaiser (Ninhydrin)Chloranil / Acetaldehyde
Coupling Time 1 x 5 min2 x 15 min (Double Couple)
Base Stoichiometry 2.0 eq (relative to AA)2.0 eq (Maintain pH < 9 to avoid racemization)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Available at: [Link]

  • Coin, I., et al. (2007).[8] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Seminal work on Chloranil test).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Difficulty Peptide Synthesis

Topic: Overcoming Difficult Couplings with Fmoc-N-Me-D-Dap(Boc)-OH Role: Senior Application Scientist Interface: Technical Support Center Subject: Troubleshooting Guide for Fmoc-N-Me-D-Dap(Boc)-OH Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Difficult Couplings with Fmoc-N-Me-D-Dap(Boc)-OH Role: Senior Application Scientist Interface: Technical Support Center

Subject: Troubleshooting Guide for Fmoc-N-Me-D-Dap(Boc)-OH

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because you are encountering stalled couplings, racemization, or unexpected deletions when working with Fmoc-N-Me-D-Dap(Boc)-OH .

This derivative presents a "Triple Threat" in Solid Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk, hindering the approach of incoming activated amino acids.[1]
    
  • Electronic Deactivation: The secondary amine is less nucleophilic than a standard primary amine.

  • Stereochemical Instability:

    
    -methylated amino acids are highly prone to racemization (loss of chirality) during activation and coupling.
    

This guide provides self-validating protocols to overcome these specific barriers.

Part 1: The Decision Matrix (Workflow)

Before proceeding, determine your specific bottleneck. Are you trying to attach this molecule to the resin, or extend the chain from it?

CouplingWorkflow start START: Define the Challenge decision Current Step? start->decision couple_OF Coupling Fmoc-N-Me-D-Dap(Boc)-OH ONTO the Resin/Peptide decision->couple_OF Activation Step couple_TO Coupling the NEXT Amino Acid TO the N-Me-D-Dap Terminus decision->couple_TO Nucleophile Step risk_racem RISK: Racemization of D-isomer couple_OF->risk_racem risk_steric RISK: Low Nucleophilicity (Stalled Coupling) couple_TO->risk_steric sol_racem SOLUTION: 1. Use COMU/Oxyma (Superior to HATU) 2. Base: TMP or Collidine (No DIPEA) 3. Pre-activation < 30 sec risk_racem->sol_racem sol_steric SOLUTION: 1. Double Coupling Mandatory 2. High Temp (50°C MW) or 3. PyBrOP/HOAt (if steric bulk is extreme) risk_steric->sol_steric check VALIDATION: Chloranil Test (Not Kaiser) sol_racem->check sol_steric->check

Figure 1: Strategic workflow for handling N-methylated Dap derivatives. Blue paths indicate decision points; Red indicates risks; Green indicates optimized protocols.

Part 2: Critical Protocols

Module A: Coupling ONTO the N-Me-D-Dap (The "Hard" Step)

Scenario: Fmoc-N-Me-D-Dap(Boc) is on the resin. You removed the Fmoc, and now you must couple the next amino acid.

The Problem: The exposed amine is a secondary amine (


-methyl). It is sterically hindered and electronically sluggish. Standard HBTU/DIPEA protocols will fail here, leading to deletion sequences.

The Solution: High-Efficiency Uronium or Phosphonium Activation

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Reagent HBTU / TBTUCOMU or HATU (with HOAt)
Base DIPEA (Diisopropylethylamine)DIEA (if using HATU) or TMP (if racemization is noted)
Solvent DMFNMP (Better swelling for hindered couplings)
Temperature Room Temp50°C - 75°C (Microwave or Conventional Heat)
Repeats Single CouplingDouble Coupling (Mandatory)

Step-by-Step Protocol:

  • Swell Resin: Use NMP for 20 mins.

  • Activation: Dissolve the incoming amino acid (5 eq), HATU (5 eq), and HOAt (5 eq) in NMP. Add DIPEA (10 eq).

    • Note: If using COMU, use 1:1:1 ratio (AA:COMU:Base) to prevent capping by the reagent.

  • Reaction: Add to resin. Microwave at 75°C for 5 minutes (or 50°C for 10 mins if Cys/His are present).

  • Recouple: Drain and repeat step 2-3 with fresh reagents.

  • Validation: Perform the Chloranil Test (See Module C).

Module B: Coupling OF the Fmoc-N-Me-D-Dap(Boc)-OH

Scenario: You are attaching the Dap derivative to the growing chain.

The Problem: Activation of


-methyl amino acids generates a highly reactive oxazolonium ion intermediate which is prone to racemization (converting your D-isomer to L-isomer).

The Solution: Suppress Racemization with Milder Bases

  • Reagent Choice: Use COMU/Oxyma . Studies show COMU yields lower epimerization rates than HATU for

    
    -methylated residues [1].
    
  • Base Selection: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP, Sym-collidine) . This weaker base is sufficient for activation but less likely to abstract the

    
    -proton that leads to racemization.
    
  • Protocol:

    • Dissolve Fmoc-N-Me-D-Dap(Boc)-OH (3 eq) and COMU (3 eq) in DMF.

    • Add TMP (3 eq).

    • Pre-activate for only 30 seconds (Crucial: prolonged pre-activation increases racemization).

    • Add to resin immediately.

    • Couple at Room Temperature (RT) for 1 hour. Avoid heating this specific step to preserve chirality.

Module C: Validation (The Chloranil Test)

WARNING: Do NOT use the Kaiser (Ninhydrin) test. It detects primary amines.[2][3][4][5] It will yield a "False Negative" (colorless) result on


-methyl-Dap, leading you to believe a coupling worked when it actually failed.

Correct Method: The Chloranil Test This test specifically detects secondary amines (


-methyl groups).
  • Reagent A: Saturated acetaldehyde in DMF.

  • Reagent B: 2% p-chloranil in DMF.

  • Procedure:

    • Wash a few resin beads with Ethanol.

    • Add 2 drops Reagent A + 2 drops Reagent B.

    • Wait 5 minutes at Room Temp.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free Secondary Amine present).[5] Coupling failed or Deprotection successful.

    • Colorless/Yellow Beads: Negative (Amine is acylated). Coupling successful.

Part 3: The "DKP" Trap (Diketopiperazine Formation)

If your Fmoc-N-Me-D-Dap(Boc)-OH is the second residue from the C-terminus (e.g., Resin-AA1-Dap-Fmoc), you are at extreme risk of DKP formation during Fmoc removal.

Mechanism: The secondary amine of the Dap attacks the C-terminal ester linkage, cleaving the dipeptide off the resin and forming a cyclic byproduct.

DKP_Mechanism step1 Fmoc Removal (Base Treatment) step2 Free Secondary Amine (N-Me-Dap) step1->step2 step3 Back-Biting Attack on Resin Linker step2->step3 High Risk step4 Loss of Peptide (Cyclic DKP formed) step3->step4

Figure 2: The DKP deletion pathway common with N-methylated residues at the dipeptide stage.

Prevention Strategy:

  • Use Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker prevents the back-biting attack [2].

  • Short Deprotection: Use DBU (2%) + Piperidine (2%) in DMF for Fmoc removal.[6] Keep reaction times short (2 x 3 mins) rather than the standard 20 mins.

FAQ: Troubleshooting

Q: I see a mass shift of +12 Da or +26 Da after coupling to the N-Me-Dap. A: This is likely methylene bridging (from DCM solvent) or Schiff base formation if you used the Chloranil test reagents on the actual batch. Ensure you wash the resin thoroughly with DMF/MeOH before coupling. If using HATU, a +99 Da mass shift indicates the guanylation of the amine (HATU capping). Switch to COMU or ensure your base concentration is not excessive.

Q: Can I use PyBOP? A: PyBOP is acceptable, but PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is superior for secondary amines. If HATU/COMU fails (confirmed by Chloranil), use PyBrOP (3 eq) + DIEA (6 eq) + HOAt (3 eq).

Q: How do I check for racemization of the D-Dap? A: Standard C18 HPLC may not separate the D/L diastereomers. You must use Marfey’s Reagent (FDAA) analysis or a Chiral HPLC column (e.g., Chiralpak) after cleavage to quantify the % D-isomer retention.

References

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for HATU in Peptide Synthesis. Journal of Peptide Science. Available at: [Link]

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Organic Process Research & Development. Available at: [Link]

  • Vojkovsky, T. (1995).[2] Detection of secondary amines on solid phase. Peptide Research. (Seminal paper on the Chloranil Test).

  • Teixidó, M., et al. (2005).[7] Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Research.[7][8] Available at: [Link]

Sources

Optimization

Technical Support Center: N-Me-D-Dap Synthesis Optimization

Ticket Subject: Improving Yield and Purity of Peptides Containing N-Methyl-D-Diaminopropionic Acid (N-Me-D-Dap) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield and Purity of Peptides Containing N-Methyl-D-Diaminopropionic Acid (N-Me-D-Dap) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open

Executive Summary: The "Triple Threat" of N-Me-D-Dap

Welcome to the technical support center. Working with N-Me-D-Dap presents a unique convergence of three synthetic challenges (the "Triple Threat") that often leads to low yields or failed synthesis:

  • Steric Hindrance (N-Methyl): The

    
    -methyl group creates significant steric bulk, drastically reducing the kinetics of acylation (coupling the next amino acid onto the N-Me-D-Dap).
    
  • Stereochemical Instability (D-Configuration): While D-amino acids are generally stable, the activation of N-methylated residues is prone to racemization (epimerization) due to the formation of oxazolonium ion intermediates, potentially reverting your D-isomer to the L-isomer or a racemic mix.

  • Side-Chain Orthogonality (Dap): The

    
    -amine of Dap requires orthogonal protection (typically Alloc, ivDde, or Boc). Inadequate handling of these groups during harsh coupling conditions can lead to side-chain branching or premature deprotection.
    

This guide is structured as a troubleshooting workflow to diagnose and resolve these specific failure modes.

Part 1: Quick Triage & Decision Matrix

Use this table to identify your specific failure mode based on analytical data (LC-MS/HPLC).

Observation (LC-MS/HPLC)DiagnosisRoot CauseRecommended Action
Product Missing, [M-Dipeptide] found DKP Formation Intramolecular cyclization cleaves peptide from resin.Switch to 2-CTC Resin ; shorten Fmoc deprotection.
[M-Amino Acid] (Deletion Sequence) Coupling Failure Steric hindrance of N-Me group prevented acylation.Use HATU or COMU ; Double couple; Increase Temp (50°C).
Split Peaks (Identical Mass) Racemization Base-catalyzed epimerization during activation.Switch to COMU/Oxyma ; Reduce base (DIEA) to 1.0 eq.
+Allyl or +Linker Mass Adducts Incomplete Deprotection Alloc removal failure or scavenger quenching.Optimize Pd(PPh

)

catalyst; use scavenger (PhSiH

).

Part 2: Troubleshooting Guides (Q&A)

Ticket #001: "My coupling yield is <10% after the N-Me-D-Dap residue."

Q: Why is the amino acid following N-Me-D-Dap failing to couple? A: This is the classic "N-methyl bottleneck." The methyl group on the alpha nitrogen of D-Dap acts like a shield, physically blocking the incoming activated amino acid from attacking the amine. Standard reagents (HBTU/DIC) are too weak to overcome this barrier.

Protocol: The "Power Coupling" Strategy To force this coupling, you must use high-efficiency uronium/aminium reagents or phosphonium salts.

  • Reagent Choice: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive 7-azabenzotriazole (HOAt) or Oxyma esters, which are less bulky and more reactive than HOBt esters.

  • Base Management: Use DIEA (Diisopropylethylamine) .[1]

    • Ratio: 1 : 1 : 2 (Amino Acid : HATU : DIEA).

    • Critical: Do not use excess base. Excess base promotes racemization of the incoming residue.

  • Double Coupling: Perform the coupling twice.

    • Coupling 1: 1 hour at Room Temp.

    • Coupling 2: 45 mins at 50°C (Microwave or conventional heat). Note: Do not exceed 60°C for N-methyl couplings to avoid degradation.

Visualizing the Decision Logic:

CouplingLogic Figure 1: Coupling Strategy for Sterically Hindered Amines Start Coupling onto N-Me-D-Dap Standard Standard Reagents (HBTU/DIC) Start->Standard Avoid Advanced High-Efficiency Reagents (HATU/COMU) Start->Advanced Recommended Check Is Yield > 90%? Advanced->Check Success Proceed to Next AA Check->Success Yes Failure Switch to BTC (Bis-trichloromethyl carbonate) *Expert Only* Check->Failure No

Ticket #002: "The product is gone, and I see a mass corresponding to a cleaved dipeptide."

Q: Did my peptide fall off the resin? A: Likely, yes.[2] This is Diketopiperazine (DKP) formation . If N-Me-D-Dap is the 2nd or 3rd residue from the C-terminus, removing the Fmoc group exposes a secondary amine. This amine is spatially positioned to "bite back" and attack the carbonyl of the C-terminal ester linkage. The peptide cyclizes into a DKP and cleaves itself from the resin.[2]

The Fix: Steric Shielding via Resin Choice You cannot stop the nucleophilic attack chemically, so you must stop it sterically.

  • Change Resin: Switch from Wang or Rink Amide to 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why? The massive trityl group creates a "steric wall" that prevents the N-Me amine from reaching the ester linkage.

  • Optimized Fmoc Removal:

    • Standard: 20% Piperidine (Slow, risky).

    • Recommended: 5% Piperazine + 2% DBU in DMF. This is a faster deprotection that minimizes the "danger window" where the amine is free but not yet coupled.

Visualizing the DKP Mechanism:

DKP_Mechanism Figure 2: DKP Formation Mechanism & Prevention Step1 Fmoc Removal (Free Secondary Amine) Step2 Back-Biting Attack on Resin Linker Step1->Step2 Spontaneous Step3 Cyclization Step2->Step3 Result Diketopiperazine (DKP) (Peptide Lost) Step3->Result Solution Solution: Use 2-CTC Resin (Steric Block) Solution->Step2 Blocks

Ticket #003: "I see double peaks in HPLC with the same mass."

Q: Is my D-Dap converting to L-Dap? A: Racemization (or epimerization) is a high risk when activating carboxylates of N-methyl amino acids. The intermediate oxazolonium ion is less stable for N-alkylated amino acids, allowing the chiral center to invert.

Protocol: Low-Base Activation

  • Reagent: COMU is reported to show lower racemization rates than HATU for N-methyl couplings [1].[3]

  • Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA. Collidine is a weaker base and less likely to protonate the alpha-carbon.

  • Pre-Activation: Do not pre-activate the amino acid for more than 30 seconds. Mix and add immediately to the resin.

Part 3: Experimental Protocol (N-Me-D-Dap Coupling)

Objective: Coupling Fmoc-Val-OH onto H-N-Me-D-Dap(Alloc)-Resin.

Materials:

  • Resin: 2-CTC pre-loaded with N-Me-D-Dap (0.1 mmol scale).

  • Amino Acid: Fmoc-Val-OH (0.4 mmol).

  • Activator: HATU (0.4 mmol) or COMU (0.4 mmol).

  • Base: DIEA (0.8 mmol).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Swell: Swell resin in DMF for 20 mins.

  • Deprotection: Remove Fmoc from N-Me-D-Dap using 20% Piperidine in DMF (2 x 5 min). Note: Keep this short to avoid DKP.

  • Wash: DMF (5 x 1 min).

  • Activation:

    • Dissolve Fmoc-Val-OH and HATU in minimal DMF (2 mL).

    • Add DIEA immediately before adding to resin.

    • Color Check: Solution should be yellow/orange. If red/brown, check solvent purity.

  • Coupling:

    • Add mixture to resin.[1][4][5][6]

    • Agitate for 2 hours at Room Temperature.

    • Optional: Re-couple with fresh reagents for 1 hour at 50°C.

  • Monitoring: Standard Kaiser test (Ninhydrin) will not work on secondary amines (N-Me). Use the Chloranil Test or p-Nitrophenol ester test .

    • Chloranil: Blue spots = Free secondary amine (Incomplete coupling). Colorless = Complete.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Teixidó, M., et al. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.[1][7] Link

  • Giraud, M., et al. (1999). Diketopiperazine formation during solid-phase peptide synthesis of N-alkylated peptides.[7][8] Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting

Technical Support Center: Optimizing HATU vs. PyBOP for N-Methyl Amino Acid Coupling

Last Updated: February 10, 2026 Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing the unique challenges of coupling N-methylated amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 10, 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing the unique challenges of coupling N-methylated amino acids. Here, we provide in-depth, experience-driven answers and troubleshooting protocols to help you navigate the choice between two powerhouse coupling reagents: HATU and PyBOP.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes coupling N-methyl amino acids so challenging?

N-methylated amino acids are classified as sterically hindered residues. The presence of a methyl group on the backbone nitrogen atom introduces two primary obstacles:

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly increases the electron density on the nitrogen, but its steric bulk is the dominant factor. This bulk physically obstructs the nitrogen's lone pair of electrons from efficiently attacking an activated carboxylic acid, slowing down the rate of amide bond formation.[1]

  • Resistance to Acylation: The N-methylated amine at the N-terminus of a peptide chain is a secondary amine, which is inherently less reactive than a primary amine. This steric hindrance makes the coupling process sluggish and often incomplete with standard coupling reagents.[2]

These factors mean that conventional coupling methods often result in low yields, deletion sequences, and epimerization.[1] Therefore, highly efficient "onium" salt-based reagents like HATU and PyBOP are required.[3]

Q2: What are HATU and PyBOP, and how do they work mechanistically?

HATU and PyBOP are activating agents that convert a carboxylic acid into a highly reactive ester, making it susceptible to attack by the weakly nucleophilic N-methyl amine. While both are highly effective, they belong to different classes of onium salts and operate via distinct mechanisms.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium/uronium salt. Its superiority stems from the presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[4] The reaction proceeds as follows:

    • A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid.

    • The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[5]

    • The displaced HOAt anion then attacks this intermediate to form the crucial OAt-active ester .[6][7]

    • The N-methyl amine attacks the OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state and accelerating the coupling reaction.[6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt. It is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8][9] Its mechanism involves:

    • Deprotonation of the carboxylic acid by a base.

    • The carboxylate attacks the phosphorus center of PyBOP.

    • This leads to the formation of an OBt-active ester and the non-toxic tris(pyrrolidino)phosphine oxide byproduct.[8][10]

    • The N-methyl amine then attacks the OBt-active ester to form the amide bond.

G cluster_0 HATU (Aminium) Pathway cluster_1 PyBOP (Phosphonium) Pathway A0 R-COOH + Base A1 R-COO⁻ A0->A1 -H⁺ A3 O-Acyl(tetramethyl)isouronium Salt (Unstable) A1->A3 + HATU A2 HATU A2->A3 A4 OAt-Active Ester (Highly Reactive) A3->A4 - Tetramethylurea A6 Peptide Bond A4->A6 + R'-N(Me)H A5 R'-N(Me)H A5->A6 B0 R-COOH + Base B1 R-COO⁻ B0->B1 -H⁺ B3 OBt-Active Ester B1->B3 + PyBOP B2 PyBOP B2->B3 B5 Peptide Bond B3->B5 + R'-N(Me)H B4 R'-N(Me)H B4->B5

Caption: Activation pathways for HATU and PyBOP reagents.
Q3: When should I choose HATU over PyBOP, or vice-versa?

The choice between HATU and PyBOP depends on the specific context of the coupling, including the steric hindrance of the residues involved and potential side reactions.

  • Choose HATU for:

    • Extremely difficult couplings: When coupling two N-methylated amino acids or coupling onto a very sterically hindered N-methylated residue (e.g., N-Me-Val). The OAt-active ester generated by HATU is generally more reactive than the OBt-ester from PyBOP.[11]

    • Maximizing reaction speed: HATU's mechanism often leads to faster reaction kinetics.[4]

  • Choose PyBOP for:

    • Routine N-methyl couplings: For less demanding N-methyl couplings, PyBOP is highly effective and more economical.[11]

    • Avoiding guanidinylation: As an aminium salt, HATU can react with the free N-terminal amine of the peptide, leading to a guanidinium cap that terminates the chain.[5] This is a significant side reaction if HATU is used in excess or if the coupling is slow. PyBOP, being a phosphonium salt, does not cause this side reaction, making it a "cleaner" option in this regard.[9]

G start Start: Coupling an N-Methyl Amino Acid q1 Is the coupling known to be extremely sterically hindered? (e.g., N-Me-Val onto N-Me-Ile) start->q1 hatu Use HATU (Higher Reactivity) q1->hatu Yes q2 Is guanidinylation a major concern from previous runs? q1->q2 No optimize Optimize HATU Stoichiometry (Use <1 equivalent) and pre-activation time hatu->optimize If guanidinylation occurs pybop Use PyBOP (Standard Choice, Avoids Guanidinylation) q2->hatu Yes q2->pybop No

Caption: Decision workflow for selecting HATU vs. PyBOP.

Part 2: Troubleshooting Guide

Problem 1: Low or No Coupling Yield
  • Symptom: Mass spectrometry analysis of a test cleavage shows a high abundance of the truncated peptide (unreacted N-terminal N-methyl amine).

  • Possible Causes & Solutions:

    • Insufficient Reagent Activity: The active ester formed is not reactive enough for the sterically hindered amine.

      • Solution: If using PyBOP, switch to HATU. HATU generates a more reactive OAt-active ester, which can significantly improve yields for difficult couplings.[11] Some studies also show good results with specialized halogenophosphonium reagents like PyBrOP for N-methyl couplings where PyBOP is inefficient.[12][13]

    • Incorrect Base or Stoichiometry: The choice and amount of base are critical.

      • Solution: Use a non-nucleophilic, sterically hindered base. While DIPEA (N,N-Diisopropylethylamine) is common, 2,4,6-collidine is often a better choice as it is less likely to cause side reactions and has been shown to reduce racemization.[14] Ensure you are using at least 2 equivalents of base for every equivalent of amino acid. For HATU couplings, some protocols recommend 3-4 equivalents of base.[15]

    • Suboptimal Pre-activation: The active ester needs time to form before the amine is introduced.

      • Solution: Implement a pre-activation step. In a separate vessel, mix the Fmoc-N-methyl-amino acid, coupling reagent (e.g., HATU), and base in DMF. Allow this mixture to stand for 3-5 minutes before adding it to the deprotected resin.[5] This ensures the active ester is fully formed prior to the coupling attempt.

    • Peptide Aggregation: The growing peptide chain, especially if lipophilic, can aggregate on the resin, blocking reactive sites.

      • Solution: Switch the solvent from DMF to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties.[16] Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can also help disrupt secondary structures.[17]

Problem 2: Significant Epimerization/Racemization
  • Symptom: HPLC analysis shows a doublet or shoulder peak for your target peptide, and MS/MS confirms a diastereomer.

  • Possible Causes & Solutions:

    • Base-Mediated Epimerization: The base can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity. This is more likely with prolonged activation times.[18]

      • Solution 1: Minimize pre-activation time to what is necessary (typically under 5 minutes).

      • Solution 2: Switch from DIPEA to a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[14] In some cases, for solution-phase couplings, base-free conditions using DIC/HOAt can eliminate epimerization, though the reaction may be incomplete.[18]

    • Over-activation: Using a large excess of a highly reactive coupling reagent can increase the risk of side reactions, including epimerization.

      • Solution: Reduce the equivalents of the coupling reagent. While 2 equivalents are often used for difficult couplings, you can try reducing to 1.5 or even 1.1 equivalents, especially if using HATU. Monitor the reaction closely with a qualitative test (e.g., bromophenol blue test) to ensure the coupling still goes to completion.[19]

Problem 3: Difficult Purification / Side Product Formation
  • Symptom: The crude HPLC profile is complex, showing multiple unexpected peaks close to the product peak.

  • Possible Causes & Solutions:

    • Guanidinylation of N-terminus (HATU-specific):

      • Symptom: A peak at [M+113] Da, corresponding to the addition of a tetramethylguanidinium group.

      • Cause: The free N-terminal amine attacks the guanidinium carbon of HATU itself. This is more common when HATU is in excess or when the coupling reaction is slow.[5]

      • Solution: Avoid adding HATU directly to the resin without the carboxylic acid present. Use a pre-activation protocol and ensure the stoichiometry of HATU does not exceed 1.0 equivalent relative to the amino acid.[20] If the problem persists, switch to a phosphonium-based reagent like PyBOP or PyAOP, which cannot cause this side reaction.

    • N-unsubstituted Carboxamide Formation (PyBOP-specific):

      • Symptom: A peak corresponding to the mass of the peptide with a terminal -CONH₂ group instead of the coupled amino acid.

      • Cause: With bulky amines and excess PyBOP, a side reaction can occur where the activated acid reacts with an ammonia source or decomposes to form the primary amide.[21]

      • Solution: Ensure the amine component is not the limiting reagent. Use high-quality, anhydrous solvents to minimize potential sources of ammonia.

Part 3: Comparative Data & Protocols

Table 1: Comparison of HATU and PyBOP Characteristics
FeatureHATUPyBOP
Reagent Class Aminium / Uronium SaltPhosphonium Salt[8]
Active Ester OAt-ester (more reactive)OBt-ester (less reactive)[10]
Relative Potency Very High. Excellent for hindered couplings.[11]High. Effective for most standard couplings.[9]
Key Side Reaction Guanidinylation of N-terminus[5]Formation of N-unsubstituted carboxamides[21]
Byproduct Tetramethylurea (water-soluble)[6]Tris(pyrrolidino)phosphine oxide (organic soluble)[8][20]
Cost Higher[11]Lower[11]
Table 2: Recommended Starting Conditions for N-Methyl Coupling
ParameterHATU ProtocolPyBOP Protocol
Equivalents (AA) 4 eq2 eq
Equivalents (Reagent) 3.9 eq2 eq
Equivalents (Base) 8 eq4 eq
Base 2,4,6-Collidine or DIPEADIPEA
Solvent DMF or NMPDMF or DCM
Pre-activation 3-5 minutes1-2 minutes (optional but recommended)
Reaction Time 1 - 2 hours2 - 4 hours
Temperature Room Temperature (or 35°C for aggregation)Room Temperature

Equivalents are relative to the resin loading capacity.

Protocol 1: General Protocol for HATU-mediated N-Methyl Amino Acid Coupling

This protocol is optimized for a difficult coupling on a solid-phase resin.

  • Resin Preparation: Perform Fmoc-deprotection of the N-terminal amine on the resin-bound peptide using standard methods (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Activation Solution (Pre-activation): In a separate, dry glass vessel, dissolve the Fmoc-N-methyl amino acid (4 eq) and HATU (3.9 eq) in DMF. Add 2,4,6-collidine or DIPEA (8 eq).[19]

  • Activation: Gently swirl the activation solution at room temperature for 3-5 minutes.

  • Coupling: Add the activated amino acid solution to the drained, deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them, and perform a qualitative test (e.g., bromophenol blue test) to check for free amines.[19] A yellow color indicates complete coupling. A blue or green color indicates an incomplete reaction.

  • Post-Coupling: If the reaction is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle. If incomplete, consider a second coupling (double coupling) with a fresh batch of reagents.[17]

Protocol 2: General Protocol for PyBOP-mediated N-Methyl Amino Acid Coupling
  • Resin Preparation: Perform Fmoc-deprotection and wash the resin as described in the HATU protocol.

  • Reagent Addition: To the drained resin, add a solution of the Fmoc-N-methyl amino acid (2 eq) in DMF.

  • Activation & Coupling: Add a solution of PyBOP (2 eq) in DMF, followed immediately by DIPEA (4 eq).[15]

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring & Post-Coupling: Follow steps 6 and 7 from the HATU protocol.

References

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Science Behind HATU: Mechanism and Applications in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Comparative Study of Methods to Couple Hindered Peptides Source: PubMed - NIH URL: [Link]

  • Title: Solid-phase synthesis and characterization of N-methyl-rich peptides Source: ResearchGate URL: [Link]

  • Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Source: International Journal of Pharmaceutical Sciences and Nanotechnology URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: Acid-Amine Coupling using PyBOP Source: Organic Synthesis URL: [Link]

  • Title: Synthesis of Poly-N-Methylated Peptides Against Malaria Source: The Athenaeum - University of the Incarnate Word URL: [Link]

  • Title: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities Source: Royal Society of Chemistry Books URL: [Link]

  • Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Source: ResearchGate URL: [Link]

  • Title: SPPS for N Methylated Peptides Source: Reddit URL: [Link]

  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: PMC - NIH URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

  • Title: Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application Source: Semantic Scholar URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique Source: ACS Publications URL: [Link]

  • Title: Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application Source: Sci-Hub URL: [Link]

  • Title: [Unusual amidation reaction of Asn-containing glycopeptide antibiotics using the coupling reagent PyBOP] Source: PubMed URL: [Link]

  • Title: PyBOP - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Epimerization of Peptide Source: Author Manuscript, available in PMC URL: [Link]

  • Title: Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids Source: Aapptec URL: [Link]

  • Title: HATU/PyBOP coupling procedure question Source: Reddit URL: [Link]

  • Title: Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings Source: Springer Nature Experiments URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Fmoc-N-Me-D-Dap(Boc)-OH

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues specifically related to the u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues specifically related to the use of Fmoc-N-Me-D-Dap(Boc)-OH . As a sterically hindered and N-methylated amino acid derivative, its incorporation can be challenging. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful synthesis of your target peptide.

Understanding the Challenge: Why Does Aggregation Occur with Fmoc-N-Me-D-Dap(Boc)-OH?

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a phenomenon where growing peptide chains associate with each other, leading to the formation of insoluble, non-reactive clusters on the resin.[1] This can severely hinder subsequent deprotection and coupling steps, resulting in low yields and truncated or deletion sequences.

The incorporation of Fmoc-N-Me-D-Dap(Boc)-OH presents a multi-faceted challenge that can potentiate aggregation:

  • N-Methylation: While N-methylation is often employed to disrupt the formation of β-sheet structures that are a primary cause of aggregation, it can paradoxically contribute to aggregation under certain conditions. The methyl group on the backbone amide nitrogen increases the hydrophobicity of the peptide, which can promote self-association to minimize exposure to the polar synthesis solvent.

  • Steric Hindrance: The N-methyl group, in concert with the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyloxycarbonyl (Boc) protected side chain, creates significant steric bulk. This steric hindrance can slow down coupling reactions, and incomplete couplings are a known trigger for aggregation.

  • Reduced Nucleophilicity: The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, making peptide bond formation more difficult. This necessitates the use of highly reactive coupling reagents to achieve efficient acylation.

  • Difficult Sequences: The propensity for aggregation is highly sequence-dependent. Stretches of hydrophobic residues or sequences prone to forming secondary structures can be exacerbated by the presence of Fmoc-N-Me-D-Dap(Boc)-OH.

Troubleshooting Guide: Strategies to Mitigate Aggregation

If you are experiencing or anticipating aggregation issues when using Fmoc-N-Me-D-Dap(Boc)-OH, the following troubleshooting strategies and protocols are recommended.

Initial Assessment: Is Aggregation Occurring?

A simple visual inspection of the resin can be a primary indicator. If the resin appears clumped or fails to swell properly in the synthesis solvent, aggregation is likely occurring.[1] A more quantitative approach is the resin swelling test.

Protocol 1: On-Resin Swelling Test

This protocol provides a qualitative method to assess on-resin aggregation by monitoring changes in resin volume.

Materials:

  • Peptide-resin

  • Dimethylformamide (DMF)

  • Graduated cylinder or a fritted syringe with volume markings

Procedure:

  • Initial Volume Measurement: Before commencing synthesis, swell a known mass of the starting resin in DMF within a graduated vessel. Gently tap the vessel to allow the resin to settle and record the initial swollen volume.

  • Synthesis Progression: Proceed with the SPPS cycles for your peptide sequence.

  • Volume Measurement at Intervals: After every 5-10 coupling cycles, or if you suspect aggregation, repeat the volume measurement: a. Ensure the peptide-resin is in a known volume of DMF. b. Gently tap the vessel to settle the resin. c. Record the volume of the swollen peptide-resin.

  • Interpretation: A significant decrease in the swollen resin volume, contrary to the expected gradual increase as the peptide chain elongates, is a strong indicator of on-resin aggregation.

Strategy 1: Enhanced Coupling Conditions for a Sterically Hindered Residue

The reduced nucleophilicity and steric hindrance of Fmoc-N-Me-D-Dap(Boc)-OH demand more potent coupling conditions than standard protocols.

G cluster_0 Problem: Incomplete Coupling of Fmoc-N-Me-D-Dap(Boc)-OH cluster_1 Solution: Enhanced Coupling Protocol Incomplete_Coupling Incomplete Coupling High_Reactivity_Reagent Use High-Reactivity Coupling Reagent (e.g., HATU, HCTU, PyAOP) Incomplete_Coupling->High_Reactivity_Reagent Address Steric Hindrance Increase_Equivalents Increase Equivalents of Amino Acid & Reagent Incomplete_Coupling->Increase_Equivalents Drive Reaction Forward Extended_Time Extend Coupling Time (Double Couple if Necessary) Incomplete_Coupling->Extended_Time Ensure Completion

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Loading of Fmoc-N-Me-D-Dap(Boc)-OH on Resin

Welcome to the technical support guide for solid-phase peptide synthesis (SPPS) involving Fmoc-N-Me-D-Dap(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to diagnose and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for solid-phase peptide synthesis (SPPS) involving Fmoc-N-Me-D-Dap(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges associated with the incorporation of this sterically hindered amino acid.

The N-methylation of peptide backbones is a critical strategy for enhancing pharmacological properties, such as proteolytic stability and cell permeability.[1][2] However, the introduction of an N-methyl group, as in Fmoc-N-Me-D-Dap(Boc)-OH, presents a significant synthetic challenge. The methyl group on the alpha-amino nitrogen sterically hinders the approach of the acylating species and reduces the nucleophilicity of the amine, often leading to low coupling efficiencies.[3]

This guide provides a structured approach to troubleshooting, focusing on the initial, critical step of loading the first residue onto the resin.

Troubleshooting Guide: Low Initial Resin Loading

This section addresses the primary symptom of low or failed covalent attachment of Fmoc-N-Me-D-Dap(Boc)-OH to the solid support.

Symptom: Low Loading Efficiency Confirmed by Quantitative Analysis

The first step in troubleshooting is to obtain an accurate measure of the loading. Do not rely solely on qualitative tests. The recommended method is the quantitative Fmoc-release assay, which measures the concentration of the dibenzofulvene-piperidine adduct spectrophotometrically.

Workflow: Diagnosing and Resolving Low Loading

TroubleshootingWorkflow cluster_start cluster_causes Primary Investigation Areas cluster_solutions Corrective Actions & Protocols cluster_end Start Start: Low Loading Confirmed Activation Cause 1: Suboptimal Activation - Inefficient coupling reagent? - Incorrect stoichiometry? - Degradation of reagents? Start:f0->Activation:head Conditions Cause 2: Poor Reaction Kinetics - Insufficient reaction time? - Temperature too low? - Inappropriate solvent? Start:f0->Conditions:head Resin Cause 3: Resin-Related Issues - Incomplete swelling? - Incompatible resin type? - Steric hindrance at linker? Start:f0->Resin:head Sol_Activation Solution: Enhance Activation Use High-Activity Reagents: • HATU, HCTU, or PyAOP/PyBOP • Ensure 3-5 eq. of amino acid • Use fresh, high-purity reagents Activation:head->Sol_Activation:head Implement Protocol 3 Sol_Conditions Solution: Optimize Conditions • Extend coupling time (4h to overnight) • Implement double coupling • Use NMP as solvent • Consider moderate heating (40-50°C) Conditions:head->Sol_Conditions:head Adjust Parameters Sol_Resin Solution: Optimize Resin Strategy • Ensure complete swelling (≥ 1 hr in DMF/DCM) • Use 2-Chlorotrityl resin for first residue • Cap unreacted sites post-loading Resin:head->Sol_Resin:head Implement Protocol 2 End Resolution: Successful Loading Sol_Activation:head->End:f0 Sol_Conditions:head->End:f0 Sol_Resin:head->End:f0

Caption: Troubleshooting workflow for low loading of sterically hindered amino acids.

Potential Cause 1: Inefficient Carboxylic Acid Activation

The carboxylic acid of the incoming Fmoc-amino acid must be converted into a highly reactive species to acylate the resin's functional group. Due to the steric bulk of Fmoc-N-Me-D-Dap(Boc)-OH, standard activation methods are often insufficient.

  • Expert Insight: Common carbodiimide reagents like DIC, especially when used with HOBt, are often not potent enough for N-methylated residues. Similarly, the standard uronium salt HBTU forms a benzotriazolyl (OBt) ester, which may not be reactive enough to overcome the steric barrier in a reasonable timeframe.[3]

  • Solution: Employ High-Activity Coupling Reagents. Uronium/aminium salts that generate more reactive OAt esters, such as HATU , or phosphonium salts like PyBOP and PyAOP , are highly recommended. HATU, in particular, has demonstrated great success in coupling sterically hindered and N-methylated amino acids.[4]

ReagentActivating GroupRelative ReactivityKey Considerations
DIC/HOBtOBt esterLow-ModerateGenerally insufficient for N-methylated residues.
HBTU/HCTUOBt/Cl-OBt esterModerateHCTU is more reactive than HBTU but may still be inadequate.
HATU OAt ester High Highly recommended. Forms a very reactive ester, ideal for hindered couplings.[4]
PyBOP/PyAOP OBt/OAt esterHigh Excellent alternatives to HATU; less likely to cause guanidinylation of the free amine.[5]
Potential Cause 2: Unfavorable Reaction Conditions

Even with a potent coupling reagent, the reaction kinetics can be sluggish due to steric hindrance.

  • Expert Insight: Standard coupling times of 1-2 hours are often insufficient. The choice of solvent is also critical, as it must effectively solvate the resin and the growing peptide chain to ensure accessibility of the reactive sites.[5][6]

  • Solutions:

    • Extend Coupling Time: For the first loading, allow the reaction to proceed for at least 4 hours, or even overnight at room temperature.[4]

    • Perform a Double Coupling: After the initial coupling period, filter the resin, wash, and repeat the coupling step with a fresh solution of activated amino acid.[7]

    • Optimize Solvent Choice: N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to DMF and can help disrupt peptide aggregation, improving reaction efficiency.[6][8]

    • Increase Temperature: Gently heating the reaction to 40-50°C can significantly improve the reaction rate. However, this should be done cautiously as it can increase the risk of side reactions, particularly racemization, though this is less of a concern when loading the first residue onto a 2-CTC resin.[6][9]

Potential Cause 3: Resin and Linker Issues

The solid support itself plays a crucial role in the success of the first coupling.

  • Expert Insight: Incomplete swelling of the resin is a common cause of failed reactions. If the solvent cannot permeate the bead, the internal functional sites remain inaccessible.[5] Furthermore, the choice of resin and linker is paramount for sterically demanding residues.

  • Solutions:

    • Ensure Proper Swelling: Swell the resin in the chosen solvent (e.g., DCM for 2-CTC resin, DMF for others) for at least 1 hour with agitation before starting any chemistry.[5][4]

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: For loading the first amino acid, 2-CTC resin is highly advantageous. The loading mechanism does not require pre-activation of the amino acid's carboxylic acid, thereby eliminating the risk of racemization during this step. The bulky trityl linker also helps to distance the growing peptide from the polymer backbone, reducing steric interference in subsequent steps.

    • Cap Unreacted Sites: After loading, it is crucial to cap any unreacted functional groups on the resin to prevent the formation of deletion sequences. This is typically done with a solution of methanol/DIPEA in DCM.[4][10]

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is negative after coupling, but my loading is still low. Why? A1: The Kaiser test is unreliable for detecting secondary amines, such as the N-methyl amine of your target residue.[3] A negative (yellow) result does not confirm a complete reaction. You should use a test suitable for secondary amines, such as the Bromophenol Blue test , which indicates the presence of any unreacted free amine (primary or secondary) by a blue color. Ultimately, the quantitative Fmoc-release assay is the only definitive measure of loading.

Q2: Is it necessary to use 4-5 equivalents of the amino acid for the first loading? A2: While using a large excess for subsequent couplings is standard, for the initial loading onto the resin, a smaller excess (1.5 to 3 equivalents) is often sufficient, especially with highly reactive resins like 2-CTC.[5][4] The key is to ensure the equivalents of base and coupling agent (if used) are correctly matched to the amino acid.

Q3: Can the Boc group on the Dap side chain interfere with the loading? A3: The Boc group on the side chain adds to the overall bulk of the molecule, but the primary cause of low reactivity during N-terminal coupling is the N-methyl group.[7] The side chain's influence is secondary in this specific chemical step.

Q4: I don't have HATU or PyBOP. What is the next best option? A4: If more potent reagents are unavailable, you can try to maximize the efficiency of HCTU or HBTU. Ensure pre-activation is allowed to proceed for at least 5-10 minutes before adding to the resin, extend the coupling time significantly (e.g., overnight), and perform a double coupling.[3]

Key Experimental Protocols

Protocol 1: Quantitative Determination of Resin Loading (Fmoc-Release Assay)

This protocol determines the substitution level (in mmol/g) of the loaded resin.

  • Accurately weigh 2-5 mg of the dry, Fmoc-loaded peptide-resin into a vial.

  • Add a precisely measured volume (e.g., 2.0 mL) of 20% piperidine in DMF.

  • Agitate the vial for 30 minutes to ensure complete Fmoc deprotection.

  • Dilute an aliquot of the supernatant. For example, take 100 µL of the solution and dilute it to 10 mL with fresh DMF.

  • Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm in a 1 cm quartz cuvette. Use 20% piperidine in DMF (identically diluted) as the blank.

  • Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × Resin Weight (g)) (Note: The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct is ~7800 M⁻¹cm⁻¹)

Protocol 2: Loading Fmoc-N-Me-D-Dap(Boc)-OH onto 2-Chlorotrityl Chloride Resin

This is the recommended protocol for attaching the first, sterically hindered residue.

  • Place the 2-CTC resin (e.g., 1 g, 1.5 mmol/g capacity) in a reaction vessel.

  • Swell the resin in dry DCM (10 mL/g) for 1 hour with agitation.

  • In a separate vial, dissolve Fmoc-N-Me-D-Dap(Boc)-OH (2 equivalents relative to the resin's theoretical capacity) in dry DCM (approx. 10 mL/g resin).

  • Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the amino acid solution.

  • Drain the swelling solvent from the resin. Add the amino acid/DIPEA solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction mixture. To cap unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v, 10 mL/g resin) and agitate for 30 minutes.[4][10]

  • Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under high vacuum and determine the final loading using Protocol 1 .

Protocol 3: High-Efficiency Coupling onto an Amine Resin (e.g., Rink Amide) using HATU

Use this protocol when loading onto a resin with a free amine (e.g., Rink Amide, Wang after deprotection).

  • Swell the amine-resin in DMF (10 mL/g) for 1 hour. If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF twice (5 min, then 15 min) and wash thoroughly with DMF (5x).

  • In a separate vial, dissolve Fmoc-N-Me-D-Dap(Boc)-OH (4 eq. relative to resin loading), HATU (3.9 eq.), in DMF (approx. 10 mL/g resin).

  • Add DIPEA (8 eq.) to the solution and vortex for 2-5 minutes to pre-activate the amino acid.[3]

  • Drain the DMF from the resin and immediately add the activated amino acid solution.

  • Agitate at room temperature for at least 4 hours.

  • Take a small sample of resin beads and perform the Bromophenol Blue test (Protocol 4) to check for completion.

  • If the test is positive (blue/green), consider a second coupling. If negative (yellow), drain the coupling solution.

  • Wash the resin with DMF (5x), DCM (3x), and DMF (3x) before proceeding to the next step.

Protocol 4: Bromophenol Blue (BPB) Test

This qualitative test monitors for the presence of free secondary amines.

  • Prepare a test solution of 250 mg Bromophenol Blue in 50 mL of DMF.

  • Withdraw a small sample of resin beads (~5-10 mg) from the reaction vessel.

  • Wash the beads on a small piece of filter paper with Methanol to remove residual reagents.

  • Place the washed beads in a small test tube and add 2-3 drops of the BPB test solution.

  • Observe the color:

    • Yellow/Orange Beads: Coupling is complete (no free amine).

    • Green/Blue Beads: Coupling is incomplete (free amine present). Recouple is necessary.

References

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). [Source Not Available]. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Reyes, H., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]

  • Learn Why Flow Outperforms Batch for Peptide Synthesis. (2025). Vapourtec. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Source Not Available]. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Nowick Lab. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTEC. [Link]

  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. National Institutes of Health (NIH). [Link]

  • Wolczański, T., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens. (n.d.). ResearchGate. [Link]

  • Wolczański, T., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health (NIH). [Link]

  • Loading protocols. (n.d.). Peptideweb.com. [Link]

  • Reyes, H., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. (2018). ResearchGate. [Link]

  • Aursnes, M., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • SPPS: peptide failure to elongate? (2020). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis Methods for Fmoc-N-Me-D-Dap(Boc)-OH Purity: A Comparative Technical Guide

Executive Summary Fmoc-N-Me-D-Dap(Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-N-beta-(t-butyloxycarbonyl)-D-2,3-diaminopropionic acid) is a specialized non-proteinogenic amino acid used to introduce co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-N-Me-D-Dap(Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-N-beta-(t-butyloxycarbonyl)-D-2,3-diaminopropionic acid) is a specialized non-proteinogenic amino acid used to introduce conformational constraints and proteolytic stability into therapeutic peptides.

The analysis of this molecule presents a unique "Triad of Complexity" for the analyst:

  • Orthogonal Protection: The presence of both base-labile (Fmoc) and acid-labile (Boc) groups requires pH-neutral or mildly acidic chromatographic conditions to prevent in-situ degradation.

  • N-Methylation: This modification significantly increases hydrophobicity and steric hindrance compared to its non-methylated precursor, altering retention behavior and chiral recognition.

  • Chirality: As a D-isomer, the detection and quantitation of the L-enantiomer (0.1–0.5% threshold) is a Critical Quality Attribute (CQA) to prevent downstream diastereomeric impurities in the final peptide drug substance.

This guide objectively compares the two mandatory chromatographic approaches required for full release testing: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.

Physicochemical Profile & Analytical Challenges

FeatureImpact on Chromatography
Fmoc Chromophore Strong UV absorbance at 254 nm and 214 nm. Allows high-sensitivity detection but can mask non-Fmoc impurities if only 254 nm is used.
N-Methyl Group Increases retention time (Rt) on C18 columns due to hydrophobicity. May broaden peaks due to cis/trans rotamerism of the tertiary amide bond.
Boc Side Chain Acid labile. Mobile phases with >0.1% TFA or high temperatures (>40°C) may cause Boc deprotection during the run, appearing as "ghost peaks."
Solubility Hydrophobic.[1] Dissolving in 100% MeOH or ACN is recommended; avoid DMSO if possible for chiral methods to prevent viscosity issues.

Method A: Reversed-Phase HPLC (Chemical Purity)

Objective: To quantify the main peak and identify chemical impurities such as the unmethylated precursor (Fmoc-D-Dap(Boc)-OH), free Fmoc-OH, and synthesis byproducts.

Technical Rationale

The C18 stationary phase is the industry standard due to its robust hydrophobic discrimination. For N-methylated amino acids, a standard C18 column often provides sufficient resolution between the methylated product and the unmethylated starting material because the methyl group adds significant hydrophobicity.

Recommended Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Preferred over TFA to prevent Boc deprotection if run times are long; TFA is acceptable for rapid gradients).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C (Keep low to minimize rotamer broadening and Boc instability).

  • Detection: UV @ 214 nm (amide bond + Fmoc) and 254 nm (Fmoc specific).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
15.0 90 Gradient Elution
18.0 90 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End |

Data Interpretation
  • Main Peak: Fmoc-N-Me-D-Dap(Boc)-OH typically elutes later than its non-methylated counterpart.

  • Impurity 1 (Unmethylated): Fmoc-D-Dap(Boc)-OH.[4] Elutes earlier due to the lack of the hydrophobic methyl group.

  • Impurity 2 (Fmoc-OH): A common degradation product, eluting as a sharp peak often late in the gradient.

Method B: Chiral HPLC (Enantiomeric Purity)[2]

Objective: To separate the D-isomer (Main Peak) from the L-isomer (Enantiomeric Impurity). RP-HPLC cannot distinguish these.

Technical Rationale

Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are superior for Fmoc-amino acids. The "Immobilized" versions (e.g., Chiralpak IA/IC/ID) are recommended over "Coated" versions (AD/OD) because they tolerate a wider range of solvents (like DCM or Ethyl Acetate) which may be needed for solubility, although standard alcohol/alkane mixtures often suffice.

Recommended Protocol
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or Lux Amylose-1), 4.6 x 250 mm, 5 µm.

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

  • Mobile Phase (NP): n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).

    • Note: The 0.1% TFA is critical to suppress ionization of the free carboxylic acid, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Screening Strategy

If the IA column fails to resolve the N-methylated enantiomers (N-methylation can alter the fit in the chiral groove), switch to a Cellulose-based column (e.g., Chiralpak IC or Lux Cellulose-2) using the same mobile phase.

Comparative Analysis & Decision Matrix

The following table contrasts the two methodologies to guide your experimental choice.

FeatureMethod A: RP-HPLC (C18)Method B: Chiral HPLC (Amylose/Cellulose)
Primary Output Chemical Purity (%)Enantiomeric Excess (% ee)
Separation Mechanism HydrophobicitySteric fit & Hydrogen bonding
Critical Separation Methylated vs. UnmethylatedD-isomer vs. L-isomer
Run Time Fast (15-20 min)Slow (20-40 min)
Cost per Analysis LowHigh (Column cost)
Validation Status Robust, linearSensitive to mobile phase composition

Visualizations

Analytical Workflow

This diagram illustrates the decision logic for releasing a batch of Fmoc-N-Me-D-Dap(Boc)-OH.

AnalyticalWorkflow start Crude Fmoc-N-Me-D-Dap(Boc)-OH decision1 Method A: RP-HPLC (C18 Column) start->decision1 fail1 Reject: Chemical Purity < 98% (Recrystallize) decision1->fail1 High Impurities pass1 Pass: Chemical Purity > 98% decision1->pass1 Clean Profile decision2 Method B: Chiral HPLC (Amylose/Cellulose) pass1->decision2 fail2 Reject: % ee < 99.5% (Racemization occurred) decision2->fail2 L-Isomer Detected final Release for Peptide Synthesis decision2->final D-Isomer Pure

Caption: Step-wise analytical control strategy ensuring both chemical and optical integrity.

Impurity Origin & Detection

This diagram maps where specific impurities arise and which method detects them.

ImpurityMap s1 Synthesis: Methylation Step i1 Unmethylated Precursor (Fmoc-Dap(Boc)-OH) s1->i1 Incomplete Reaction s2 Synthesis: Base Treatment i2 L-Enantiomer (Racemization) s2->i2 Base-catalyzed epimerization i3 Free Fmoc-OH s2->i3 Fmoc cleavage m1 Method A: RP-HPLC i1->m1 Separated by Hydrophobicity i2->m1 Co-elutes (Invisible) m2 Method B: Chiral HPLC i2->m2 Separated by Chirality i3->m1 Separated by Hydrophobicity

Caption: Correlation between synthetic process risks and the specific analytical method required for detection.

References

  • Phenomenex. (2022).[5] Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Technical Note TN-1148. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from [Link] (Synthesis and RP-HPLC of N-methylated Fmoc amino acids).

Sources

Comparative

The Definitive Guide to N-methyl Dap Fragmentation in Mass Spectrometry

Topic: Mass Spectrometry Fragmentation Patterns of N-methyl Dap Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of N-methyl Dap Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of peptidomimetics and macrocyclic therapeutics, 2,3-Diaminopropionic acid (Dap) serves as a critical structural tool.[1] Its short side chain allows for tight turns and unique cross-linking handles. However, the introduction of a methyl group—either on the backbone (


) or the side chain (

)—dramatically alters gas-phase dissociation behavior.

This guide provides a technical comparison of N-methyl Dap variants against standard Dap , Lysine (Lys) , and Ornithine (Orn) . We analyze the specific neutral losses, diagnostic immonium ions, and backbone fragmentation shifts that allow for unambiguous identification.[2]

Part 1: The Chemical Context & Structural Variables[1][3][4]

Before analyzing spectra, it is critical to distinguish the two isomers of "N-methyl Dap," as their fragmentation rules are diametrically opposed.

Residue VariantStructureChemical RoleKey MS Characteristic
Dap

Short-chain Lys analogHigh propensity for

loss (-17 Da).

-Me-Dap
Side-chain methylatedMimic of methylated Lys ( epigenetic); Secondary amineLoss of Methylamine (-31 Da) .

-Me-Dap
Backbone methylatedProtease resistance; prevent aggregationEnhanced

-ion formation (Proline effect).
Lysine (Lys) Long chain (

)
Standard charge carrierDominant

loss; Immonium m/z 101.

Part 2: Fragmentation Mechanics (The Core)

The "Short-Chain" Effect (Dap vs. Lys)

Unlike Lysine, which has a flexible butyl chain allowing the


-amine to solvate protons remotely, Dap's short ethyl-amine side chain brings the basic group close to the backbone.
  • Mechanism: Upon Collision Induced Dissociation (CID), the proximity of the side-chain amine to the backbone carbonyl facilitates nucleophilic attack, often leading to internal lactamization.

  • Result: Dap peptides show reduced

    
     ion intensity compared to Lys peptides because the energy is diverted into side-chain neutral losses.
    
-Methyl Dap: The Methylamine Loss

When the side chain is methylated (


-Me-Dap), the primary neutral loss channel shifts.
  • Standard Dap: Loses Ammonia (

    
    , 17.03 Da).
    
  • 
    -Me-Dap:  Loses Methylamine (
    
    
    
    , 31.06 Da).
  • Significance: This -31 Da loss from the precursor or fragment ions is the definitive diagnostic signature for side-chain methylated Dap.

-Methyl Dap: The Backbone Cleavage

Backbone methylation removes the amide proton, preventing the formation of standard H-bonds.

  • Fragmentation: Similar to Proline, the

    
    -methyl group lowers the bond dissociation energy of the amide bond immediately N-terminal to the Dap residue.
    
  • Observation: You will observe a dominant

    
    -ion series terminating at the residue preceding the N-Me-Dap.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways between backbone cleavage (sequencing ions) and side-chain attacks (neutral losses).

FragmentationPathways Precursor Precursor Ion [M+nH]n+ Protonation Proton Localization Precursor->Protonation BackbonePath Backbone Cleavage (Charge-Remote) Protonation->BackbonePath High Energy SideChainPath Side-Chain Attack (Charge-Directed) Protonation->SideChainPath Low Energy (Facilitated by Dap geometry) b_y_ions b/y Ion Series (Sequence Info) BackbonePath->b_y_ions Dap_Loss Dap Neutral Loss: -17 Da (NH3) Lactam Formation SideChainPath->Dap_Loss Unmodified Dap NMeDap_Loss N-beta-Me-Dap Loss: -31 Da (CH3NH2) SideChainPath->NMeDap_Loss N-methyl Dap

Caption: Competitive fragmentation pathways in Dap peptides. Note the divergence in neutral losses (-17 vs -31 Da) based on methylation state.

Part 4: Diagnostic Ions & Data Comparison

The table below provides the specific


 values required to program inclusion lists or validate spectra.
Table 1: Diagnostic Fragment Ions and Neutral Losses
ResidueResidue Mass (Mono)Immonium Ion (

)
Characteristic Neutral Loss (

)
Potential Interference
Dap 86.048058.06-17.0265 (

)
Glycine Immonium (30)

-Me-Dap
100.063772.08-31.0421 (

)
Valine Immonium (72.08)

-Me-Dap
100.063772.08-17.0265 (

from side chain)
Valine Immonium (72.[1][2][3][4][5][6][7][8][9]08)
Lysine 128.0950101.11-17.0265 (

)
Gln/Asn side chains
Ornithine 114.079387.09-17.0265 (

)
Asparagine Immonium (87)

Critical Warning: The immonium ion for N-methyl Dap (72.08 Da) is isobaric with Valine. Do not rely on the 72 Da peak alone for identification. You must look for the -31 Da neutral loss from the precursor or internal fragments to confirm


-Me-Dap.

Part 5: Experimental Protocol

To differentiate these species effectively, a specific MS/MS workflow is required. Standard "shotgun" settings may miss the labile side-chain losses.

Step-by-Step Workflow
  • Sample Preparation:

    • Avoid strong acid hydrolysis if quantifying total N-Me-Dap, as the methyl group is generally stable, but side-chain deamination can occur.

    • Use standard C18 Solid Phase Extraction (SPE). Dap peptides are more hydrophilic; ensure the waste step does not elute your target.

  • LC Separation (HILIC vs C18):

    • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) for Dap-rich peptides.

    • Reasoning: Dap and N-Me-Dap are highly polar. On C18, they may elute in the void volume. HILIC provides retention and better ionization efficiency.

  • MS/MS Acquisition Parameters:

    • Method: Electrospray Ionization (ESI) in Positive Mode.

    • Fragmentation: HCD (Higher-energy Collisional Dissociation).

    • Collision Energy (CE): Stepped CE (e.g., 25, 30, 35 NCE).

      • Why? Low energy reveals the neutral losses (-31 Da). High energy reveals the backbone (

        
         ions).
        
    • Resolution: >30,000 (Orbitrap) or equivalent TOF resolution to resolve the neutron binding energy defects if distinguishing from complex matrix interferences.

  • Data Analysis Logic:

    • Filter MS2 spectra for the presence of the precursor mass.

    • Check for Neutral Loss:

      • If Precursor - 17.03 Da is dominant

        
         Likely Dap  or Lys .
        
      • If Precursor - 31.04 Da is dominant

        
         Confirms 
        
        
        
        -Me-Dap
        .
    • Check Immonium Ions:

      • Presence of 101.11

        
        Lys .
        
      • Presence of 72.08

        
        Val  or N-Me-Dap  (Check neutral loss to resolve).
        

Part 6: Identification Logic Flow

Use this decision tree to program automated data analysis scripts or for manual validation.

IdentificationLogic Start Unknown Peptide Spectrum (Precursor Isolated) CheckNL Check Neutral Losses (Low CE Region) Start->CheckNL Loss31 Dominant Loss: -31 Da (CH3NH2) CheckNL->Loss31 Loss17 Dominant Loss: -17 Da (NH3) CheckNL->Loss17 ConfirmNMeDap Identify: N-beta-Me-Dap (Side-chain Methylated) Loss31->ConfirmNMeDap CheckImm Check Immonium Ions (High CE Region) Loss17->CheckImm Imm101 m/z 101.1 CheckImm->Imm101 Imm87 m/z 87.1 CheckImm->Imm87 Imm58 m/z 58.1 CheckImm->Imm58 ID_Lys Identify: Lysine Imm101->ID_Lys ID_Orn Identify: Ornithine Imm87->ID_Orn ID_Dap Identify: Dap Imm58->ID_Dap

Caption: Decision tree for distinguishing N-methyl Dap from homologous residues using MS/MS spectral features.

References

  • Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry.[10] European Journal of Mass Spectrometry, 10(1), 39-46.[10] Link

  • Savitski, M. M., et al. (2007). Relative specificities of water and ammonia losses from backbone fragments in collision-activated dissociation.[9] Journal of Proteome Research, 6(7), 2669-2673.[9] Link

  • NIST Mass Spectrometry Data Center. Collision-Induced Dissociation of Deprotonated Peptides: Relative Abundance of Side-Chain Neutral Losses. Link

  • Bukovnik, U., et al. (2013). Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide.[8] Biochemistry, 52(39), 6983–6994. Link

  • Matrix Science. Peptide Fragmentation and Immonium Ions. Mascot Help. Link

Sources

Validation

A Senior Application Scientist's Guide to Chiral Purity Testing of Fmoc-N-Me-D-Dap(Boc)-OH

In the landscape of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is not merely a quality metric; it is a fundamental determinant of a therapeutic's efficacy and safet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is not merely a quality metric; it is a fundamental determinant of a therapeutic's efficacy and safety.[1][2] The introduction of even minute levels of an undesired enantiomer can lead to diastereomeric peptide impurities with altered pharmacological profiles or unforeseen toxicity.[1] This guide provides an in-depth, comparative analysis of analytical methodologies for determining the chiral purity of Fmoc-N-Me-D-Dap(Boc)-OH, a non-proteinogenic amino acid derivative of increasing interest.

Our focus extends beyond simple protocol recitation. We will explore the nuanced challenges this specific molecule presents, compare the industry's workhorse technologies—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and provide the causal logic behind method development choices. Every protocol herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.[3][4]

The Analytical Challenge: Unpacking the Structure of Fmoc-N-Me-D-Dap(Boc)-OH

To develop a robust chiral separation method, we must first understand the analyte's structure and its inherent challenges.

  • N-Methylation: The methyl group on the alpha-amine is the most significant hurdle. Many traditional chiral stationary phases (CSPs) rely heavily on hydrogen bond donation from the analyte's N-H group for chiral recognition. The absence of this proton in Fmoc-N-Me-D-Dap(Boc)-OH necessitates CSPs that can leverage other interaction mechanisms. Racemization can also be more pronounced in N-methylated amino acid esters during certain synthetic steps, making vigilant purity testing essential.[5][6]

  • Bulky Protecting Groups: The large, aromatic Fmoc group and the sterically hindering Boc group dominate the molecule's structure. While they add to the separation challenge, the Fmoc group provides a strong chromophore for UV detection and can participate in π-π stacking interactions with specific CSPs.

  • Desired Enantiomer: The target is the D-enantiomer. The primary goal of the analytical method is to resolve this D-form from its L-enantiomer impurity with sufficient sensitivity and accuracy to meet stringent purity requirements (often ≥99.8% e.e.).[7]

Comparative Methodologies: Chiral HPLC vs. Chiral SFC

The two most powerful and prevalent techniques for this application are Chiral HPLC and Chiral SFC. While both can achieve the desired separation, they offer distinct advantages and operate on different principles, making them potentially complementary tools in a researcher's arsenal.[8]

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the established gold standard for enantiomeric purity analysis due to its robustness, versatility, and the vast library of commercially available CSPs.[9][10] The separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9]

For an N-methylated amino acid, polysaccharide-based CSPs are the premier choice. Columns like cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) create chiral grooves. Separation is achieved not by hydrogen bonding, but by a combination of:

  • Steric Fit: One enantiomer fits more snugly into the chiral cavity than the other.

  • Dipole-Dipole Interactions: Polar groups on the analyte interact with the carbamate linkages of the CSP.

  • π-π Interactions: The aromatic Fmoc group interacts with the phenyl groups on the CSP.

Zwitterionic and anion-exchanger type CSPs based on Cinchona alkaloids have also shown exceptional performance for separating N-protected amino acids, operating on ion-exchange principles.[1][11]

This protocol is a robust starting point for method development, designed for self-validation through clear system suitability criteria.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[12]

    • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 60:40 v/v). Rationale: Acetonitrile is often a better organic modifier than methanol for Fmoc-amino acids, and TFA serves as an ion-pairing agent to ensure sharp peak shapes.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm. Rationale: This is a lambda max for the Fmoc group, providing high sensitivity.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of a racemic (D/L) standard of Fmoc-N-Me-Dap(Boc)-OH at 0.5 mg/mL in the mobile phase to identify the elution order and establish resolution.

    • Prepare the Fmoc-N-Me-D-Dap(Boc)-OH test sample at 0.5 mg/mL in the mobile phase.

  • System Suitability Test (SST):

    • Inject the racemic standard six times.

    • Resolution (Rs): Must be ≥ 2.0 between the D- and L-enantiomer peaks.[3]

    • Tailing Factor (T): Should be ≤ 1.5 for both peaks.

    • Precision: The relative standard deviation (%RSD) for the peak areas of six replicate injections should be ≤ 2.0%.[13]

  • Analysis & Calculation:

    • Inject the test sample.

    • Calculate the enantiomeric purity (% Area) and enantiomeric excess (% e.e.) using the peak areas of the D- and L-enantiomers. % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Methodology 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC.[14] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[14][15] For many chiral separations, SFC provides different selectivity compared to HPLC, making it an excellent orthogonal technique.[8]

SFC often provides superior performance for N-protected amino acids. The low viscosity of the mobile phase allows for higher flow rates without a proportional increase in backpressure, drastically reducing analysis times.[8][16] The mobile phase environment in SFC can alter the conformation of both the analyte and the CSP, often enhancing chiral recognition where HPLC might fall short. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[1]

  • Instrumentation:

    • Analytical SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, UV/DAD detector, and back pressure regulator (BPR).

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Lux Cellulose-2, 5 µm, 250 x 4.6 mm.

    • Mobile Phase: Supercritical CO2 and a modifier (e.g., Methanol with 0.1% TFA). A typical starting gradient would be 5% to 40% modifier over 5 minutes. Rationale: Methanol is a common polar modifier in SFC. Additives like TFA are still crucial for maintaining good peak shape for acidic analytes.

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • As described for the HPLC method, but the solvent should be compatible with SFC (e.g., Methanol or a Methanol/Acetonitrile mixture).

  • System Suitability Test (SST):

    • Inject the racemic standard six times.

    • Resolution (Rs): Must be ≥ 2.0.

    • Tailing Factor (T): Should be ≤ 1.5.

    • Precision (%RSD): ≤ 2.0% for peak areas.

  • Analysis & Calculation:

    • As described for the HPLC method.

Data Presentation & Performance Comparison

To facilitate an objective comparison, the following table summarizes the expected performance characteristics of each methodology for the chiral analysis of Fmoc-N-Me-D-Dap(Boc)-OH.

Parameter Chiral HPLC Chiral SFC Justification
Typical Analysis Time 15 - 25 min[7][17]3 - 8 min[16]SFC's low-viscosity mobile phase allows for much higher flow rates and faster separations.
Resolution (Rs) > 2.0 (Good)> 2.5 (Excellent)SFC often provides enhanced selectivity and efficiency, leading to higher resolution values.
Selectivity (α) 1.2 - 1.51.3 - 1.8Different mobile phase environments can lead to enhanced chiral recognition in SFC.
Solvent Consumption High (~20 mL/run)Very Low (~1-2 mL organic/run)SFC uses primarily CO2, significantly reducing organic solvent waste and cost.[14]
Orthogonality HighHighThe fundamentally different separation mechanisms make HPLC and SFC excellent orthogonal methods for purity confirmation.[8]
LOD/LOQ for Impurity ~0.05%[18]~0.05%Both techniques can achieve the high sensitivity required for trace impurity quantification.

Visualization of Key Workflows

Diagrams are essential for visualizing complex processes. Below are Graphviz representations of the method development workflow and the molecular interaction logic.

Chiral Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Fmoc-N-Me-D-Dap(Boc)-OH Mode_Select Select Mode (HPLC vs. SFC) Analyte->Mode_Select CSP_Select Select CSPs (Polysaccharide, Zwitterionic) Mobile_Phase Screen Mobile Phases (Solvents & Additives) CSP_Select->Mobile_Phase Mode_Select->CSP_Select Optimize Optimize Parameters (Flow, Temp, Gradient) Mobile_Phase->Optimize SST System Suitability Test (Rs, T, RSD) Optimize->SST Validate Full Method Validation (ICH/USP Guidelines) SST->Validate

Caption: A structured workflow for developing a robust chiral separation method.

Analyte-CSP Interaction Model

Interactions cluster_interactions Dominant Chiral Recognition Forces CSP Chiral Stationary Phase (CSP) Chiral Groove Analyte Fmoc-N-Me-D-Dap(Boc)-OH Fmoc Group (π-π) Carboxyl (Dipole) Boc Group (Steric) pi_pi π-π Stacking Analyte:fmoc->pi_pi dipole Dipole-Dipole Analyte:cooh->dipole steric Steric Hindrance Analyte:boc->steric pi_pi->CSP:groove Interaction dipole->CSP:groove Interaction steric->CSP:groove Fit/Exclusion

Caption: Key molecular interactions governing separation on a polysaccharide CSP.

Conclusion and Recommendations

Both Chiral HPLC and Chiral SFC are highly capable of providing the necessary resolution and sensitivity for the chiral purity testing of Fmoc-N-Me-D-Dap(Boc)-OH.

  • Chiral HPLC remains the universally accessible and robust choice, with a wealth of established applications for similar molecules. It is the recommended starting point for laboratories focused on quality control and routine analysis.[7][17]

  • Chiral SFC offers significant advantages in speed and sustainability.[8] For laboratories engaged in high-throughput screening, method development, or those with a "green chemistry" mandate, SFC is the superior technology. Its orthogonal nature also makes it an invaluable tool for method validation and impurity characterization.

Ultimately, the choice of method depends on the specific needs of the laboratory, including sample throughput, solvent costs, and the availability of instrumentation. For critical applications in drug development, employing both techniques orthogonally provides the highest degree of confidence in the stereochemical purity of this essential building block.

References

  • Bezhan, C., et al. (2020). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules. Available at: [Link]

  • Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note. Available at: [Link]

  • Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Technical Note TN-1148. Available at: [Link]

  • Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Saito, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • ResearchGate (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Publication. Available at: [Link]

  • Pfeifer, M., et al. (2008). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • García-Gómez, D., et al. (2011). Enantiomeric separation of FMOC-amino acids by nano-LC and CEC using a new chiral stationary phase, cellulose tris(3-chloro-4-methylphenylcarbamate). Electrophoresis. Available at: [Link]

  • Grieb, S., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Gray, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Vanhoenacker, G. & Sandra, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • Dong, M. W. (2009). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chiral Technologies (n.d.). Amino Acid Database. Chiral Technologies. Available at: [Link]

  • Hadj-Abo, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available at: [Link]

  • Mendre, C., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Cubic Analytical Solution (n.d.). Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. Available at: [Link]

  • Reddy, B. C., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods. Available at: [Link]

  • Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Corcino, C. O., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Fmoc-N-Me-D-Dap(Boc)-OH Disposal &amp; Handling Guide

Executive Summary & Immediate Hazard Profile Fmoc-N-Me-D-Dap(Boc)-OH (Fluorenylmethyloxycarbonyl-N-methyl-D-diaminopropionic acid-tert-butyl carbamate) is a specialized, orthogonally protected amino acid derivative used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

Fmoc-N-Me-D-Dap(Boc)-OH (Fluorenylmethyloxycarbonyl-N-methyl-D-diaminopropionic acid-tert-butyl carbamate) is a specialized, orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS).

While often treated casually as a "biological building block," this compound presents specific chemical hazards due to its reactivity profile. It contains both acid-labile (Boc) and base-labile (Fmoc) moieties. Improper disposal that exposes this compound to strong acids or bases in a waste container can trigger uncontrolled deprotection, gas evolution (isobutylene), and exothermic reactions.

Physiochemical & Hazard Data
PropertySpecification
Physical State White to off-white powder (Solid)
Storage Class 11 (Combustible Solids)
Signal Word WARNING
GHS Class Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Reactivity Acid Sensitive (Boc removal), Base Sensitive (Fmoc removal)
RCRA Status Non-listed (Default to Hazardous Chemical Waste)

Pre-Disposal Assessment: The "Why" Behind the Protocol

As a scientist, you must understand that "disposal" is not a passive act; it is a chemical storage process. The primary risk with Fmoc-N-Me-D-Dap(Boc)-OH is cross-reactivity within the waste stream.

  • The Boc Risk (Acid Contact): If this solid is discarded into a container with traces of Trifluoroacetic Acid (TFA) or strong mineral acids, the tert-butyl carbamate group will cleave. This generates isobutylene gas and CO₂, potentially pressurizing a sealed waste vessel.

  • The Fmoc Risk (Base Contact): Contact with secondary amines (like Piperidine or Morpholine) in a waste stream will cleave the Fmoc group. This reaction is exothermic and generates dibenzofulvene, which can polymerize or react further, creating unexpected heat signatures in waste drums.

Core Directive: This compound must be segregated as a Solid Organic Waste . It must strictly be kept separate from liquid acidic or basic waste streams.

Operational Disposal Protocol

Phase 1: Segregation & Containment

Do NOT throw loose powder into a general trash bin. Do NOT dissolve in solvent solely for the purpose of disposal (unless required by specific facility rules).

  • Solid Waste (Preferred):

    • Collect the solid powder in a dedicated, wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty chemically resistant bag (6-mil polyethylene).

    • Labeling: Clearly mark the container as "Hazardous Waste - Solid Organic."

    • Constituent Listing: Explicitly write "Fmoc-N-Me-D-Dap(Boc)-OH" on the tag. Do not use abbreviations like "Peptide Waste" alone.

  • Liquid Waste (If already in solution):

    • If the compound is dissolved (e.g., in DMF or DCM), it must be segregated based on the solvent's halogenation status.

    • Halogenated: (e.g., DCM, Chloroform)

      
       Red Can/Halogenated Stream.
      
    • Non-Halogenated: (e.g., DMF, Methanol)

      
       Clear Can/Organic Stream.
      
    • Critical Check: Ensure the liquid waste container pH is neutral (6-8). Avoid adding to waste carboys containing high concentrations of TFA or Piperidine.

Phase 2: Workflow Visualization

The following decision tree outlines the logical flow for disposing of this specific derivative.

DisposalWorkflow Start Start: Fmoc-N-Me-D-Dap(Boc)-OH Waste StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Dissolved in Solvent StateCheck->IsLiquid SolidAction Segregate: Solid Organic Waste (Wide-mouth HDPE Jar) IsSolid->SolidAction SolventCheck Check Solvent Type IsLiquid->SolventCheck Label Label: 'Hazardous Waste' List Full Chemical Name SolidAction->Label Halo Halogenated (DCM, etc.) SolventCheck->Halo NonHalo Non-Halogenated (DMF, MeOH) SolventCheck->NonHalo HaloBin Disposal: Halogenated Liquid Waste (Do NOT mix with Acids) Halo->HaloBin NonHaloBin Disposal: Non-Halogenated Liquid Waste (Do NOT mix with Bases) NonHalo->NonHaloBin HaloBin->Label NonHaloBin->Label Pickup Schedule EHS Pickup Label->Pickup

Figure 1: Decision tree for the safe disposal of Fmoc-N-Me-D-Dap(Boc)-OH based on physical state.

Chemical Compatibility & Segregation Logic

To ensure the integrity of the waste stream, you must visualize the chemical interactions.[1] The diagram below illustrates the "No-Go" zones for this compound.

Compatibility Chemical Fmoc-N-Me-D-Dap(Boc)-OH AcidWaste Strong Acid Waste (TFA, HCl, H2SO4) Chemical->AcidWaste DO NOT MIX BaseWaste Strong Base Waste (Piperidine, NaOH) Chemical->BaseWaste DO NOT MIX Oxidizers Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizers DO NOT MIX Gas Risk: Isobutylene Gas (Pressure Buildup) AcidWaste->Gas Cleaves Boc Exotherm Risk: Exothermic Reaction (Polymerization) BaseWaste->Exotherm Cleaves Fmoc Fire Risk: Fire/Combustion Oxidizers->Fire Organic Fuel

Figure 2: Chemical incompatibility map. Red dashed lines indicate prohibited mixtures.

Emergency Procedures

Accidental Spills (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation (H335).

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA-filtered vacuum.

  • Cleanup: Scoop material into a waste container. Wipe the area with water and a mild detergent.

  • Disposal: Place cleanup materials (gloves, towels) into the Solid Hazardous Waste bin.

Exposure Response[2][3]
  • Skin: Wash with soap and water for 15 minutes. (Fmoc derivatives can cause sensitization).

  • Eyes: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.

  • Inhalation: Move to fresh air.

Regulatory & Compliance Context

While this specific CAS is not typically listed on the EPA's "P-list" (Acutely Hazardous) or "U-list" (Toxic), it falls under the "Cradle-to-Grave" management requirements of the Resource Conservation and Recovery Act (RCRA) .

  • Waste Code: Most facilities classify this as Non-Regulated Chemical Waste or assign a generic code for Ignitable (D001) if combustible, or simply Toxic based on internal EHS protocols for organic intermediates.

  • EU Waste Code (EWC): Typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Final Note: Always consult your institution's Environmental Health & Safety (EHS) officer. Local municipal codes may have stricter regulations than federal guidelines.

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Retrieved from [Link]

  • Princeton University EHS. Laboratory Safety Manual: Chemical Waste Procedures. Retrieved from [Link]

  • University of Washington EH&S. Chemical Waste Segregation and Compatibility. Retrieved from [Link]

Sources

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